molecular formula C7H11N3O B586818 N-(1-Isopropyl-1H-pyrazol-5-yl)formamide CAS No. 144991-33-3

N-(1-Isopropyl-1H-pyrazol-5-yl)formamide

Cat. No.: B586818
CAS No.: 144991-33-3
M. Wt: 153.185
InChI Key: BJRQBXOGRHUPBK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(1-Isopropyl-1H-pyrazol-5-yl)formamide (CAS 144991-33-3) is a chemical compound with the molecular formula C7H11N3O and a molecular weight of 153.18 g/mol. It serves as a versatile pyrazole-containing building block in medicinal chemistry and drug discovery research . The core structure of this compound, the pyrazole moiety, is a privileged scaffold in pharmaceutical sciences. Pyrazole-based molecules demonstrate a broad therapeutic profile, including significant anti-inflammatory and anticancer activities . Notable pyrazole-derived drugs that have achieved clinical success include the anti-inflammatory agent celecoxib and the anticancer drug crizotinib, underscoring the value of this heterocyclic system in developing new therapeutic agents . This compound is specifically designed for research applications. It is a key synthetic intermediate in developing more complex, biologically active molecules. For instance, it is used in patented syntheses of advanced compounds investigated for the treatment of conditions like sickle cell disease . Researchers value this chemical for its potential in constructing novel molecules targeting various disease pathways. All information provided is for research purposes only. This product is not intended for diagnostic, therapeutic, or any other human use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

144991-33-3

Molecular Formula

C7H11N3O

Molecular Weight

153.185

IUPAC Name

N-(2-propan-2-ylpyrazol-3-yl)formamide

InChI

InChI=1S/C7H11N3O/c1-6(2)10-7(8-5-11)3-4-9-10/h3-6H,1-2H3,(H,8,11)

InChI Key

BJRQBXOGRHUPBK-UHFFFAOYSA-N

SMILES

CC(C)N1C(=CC=N1)NC=O

Synonyms

Formamide, N-[1-(1-methylethyl)-1H-pyrazol-5-yl]- (9CI)

Origin of Product

United States

Foundational & Exploratory

Reactivity Profile of the Formamide Group in Pyrazole Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the reactivity profile of the formamide group (-NH-CHO) attached to a pyrazole scaffold. It distinguishes between the stable C-formamido group (attached to carbons 3, 4, or 5) and the labile N1-formyl group (attached to the ring nitrogen), with a primary focus on the synthetic utility of C-formamido derivatives in constructing fused heterocycles.

Executive Summary & Structural Context

The formamide group in pyrazole derivatives serves as a versatile "chameleon" intermediate in medicinal chemistry. Its reactivity is governed by the electron-rich nature of the pyrazole ring (a


-excessive heterocycle), which increases the nucleophilicity of the amide nitrogen compared to phenyl analogs.
Structural Distinctions

It is critical to differentiate between the two primary positional isomers, as their reactivity profiles are diametrically opposed:

FeatureC-Formamido (-C-NH-CHO) N1-Formyl (-N-CHO)
Position Attached to C3, C4, or C5Attached to N1 ring nitrogen
Stability High; stable to isolationLow; susceptible to hydrolysis
Primary Utility Precursor to fused rings (e.g., pyrazolopyrimidines)Formyl transfer reagent
Electronic Character Amide resonance intact; N-H is acidicAcyl-azolium character; electrophilic carbonyl

This guide focuses on the C-formamido group , widely used in the synthesis of kinase inhibitors (e.g., bioisosteres of ATP).

Electronic Reactivity Landscape

The pyrazole ring donates electron density into the formamide nitrogen, making the oxygen atom of the carbonyl more basic and the N-H bond more acidic than in benzamides.

The "Amide-Iminol" Tautomerism

The formamide group exists in equilibrium between the amide and iminol forms. In pyrazoles, the N-lone pair participation in the aromatic ring can subtly shift this equilibrium, facilitating reactions that require O-activation (like dehydration).

Tautomerism Amide Amide Form (Py-NH-CHO) Iminol Iminol Form (Py-N=CH-OH) Amide->Iminol Tautomerization

Caption: Equilibrium between amide and iminol forms, essential for O-activation mechanisms.

Key Reactivity Pathways

Cyclization to Pyrazolo[3,4-d]pyrimidines

This is the most commercially significant reaction. 5-amino-4-formamidopyrazoles (or their precursors) cyclize to form pyrazolo[3,4-d]pyrimidines, a scaffold isomeric with purine and widely used in kinase inhibitors (e.g., Ibrutinib analogs).

  • Mechanism: The formamide oxygen is activated (often by Vilsmeier reagents), converting it into a chloroiminium intermediate. The adjacent amino group (if present) or an external nucleophile attacks, followed by ring closure.

  • Reagents:

    
    , 
    
    
    
    , or formamide/
    
    
    .
Dehydration to Isonitriles (Isocyanides)

The formamide group can be dehydrated to an isonitrile (-NC), a functionality experiencing a renaissance in multicomponent reactions (e.g., Ugi, Passerini).

  • Mechanism: Activation of the carbonyl oxygen by a dehydrating agent (e.g.,

    
    /
    
    
    
    or Burgess reagent) followed by
    
    
    -elimination.
  • Utility: Isonitrile-pyrazoles are precursors to tetrazoles and oxazoles.

Vilsmeier-Haack Formylation/Amidination

When treated with DMF/


, the formamide group does not merely survive; it often participates in cascade reactions, converting amino groups into formamidines (

), which are highly reactive electrophiles for further cyclizations.

Experimental Protocols

Protocol A: One-Pot Cyclization to Pyrazolo[3,4-d]pyrimidine

Context: Synthesis of 4-substituted pyrazolo[3,4-d]pyrimidines from 5-aminopyrazoles via a transient formamide/formamidine species.

Materials:

  • 5-Amino-1-phenylpyrazole (1.0 equiv)

  • Formamide (excess, solvent/reagent)

  • Ammonium formate (catalytic)

Methodology:

  • Setup: Charge a round-bottom flask with 5-amino-1-phenylpyrazole (10 mmol) and Formamide (15 mL).

  • Reaction: Heat the mixture to 180–190 °C for 4–6 hours. Note: High temperature is required to drive the dehydration and ring closure.

  • Monitoring: Monitor by TLC (EtOAc/Hexane 1:1). Look for the disappearance of the fluorescent amine spot and appearance of a lower Rf spot.

  • Workup: Cool to room temperature. The product often precipitates.

  • Purification: Pour into ice-water (50 mL). Filter the solid, wash with cold water, and recrystallize from Ethanol.

Validation:

  • 
     NMR:  Disappearance of 
    
    
    
    (broad singlet, ~5-6 ppm) and appearance of Pyrimidine C-H (singlet, ~8.5-9.0 ppm).
Protocol B: Dehydration to Pyrazolyl-Isonitrile

Context: Conversion of 4-formamidopyrazole to 4-isocyanopyrazole.

Materials:

  • 4-Formamidopyrazole derivative (1.0 equiv)

  • 
     (1.2 equiv)
    
  • Triethylamine (

    
    ) (3.0 equiv)
    
  • Dichloromethane (DCM) (dry)

Methodology:

  • Solubilization: Dissolve the formamide in dry DCM at 0 °C under Argon.

  • Base Addition: Add

    
     dropwise.
    
  • Dehydration: Add

    
     dropwise over 10 minutes. Maintain temp < 5 °C.
    
  • Quench: Stir at 0 °C for 1 hour, then quench with saturated

    
    .
    
  • Extraction: Extract with DCM, dry over

    
    , and concentrate.
    

Safety Note: Isocyanides have a potent, foul odor. Work strictly in a fume hood.

Visualizing the Reactivity Workflow

The following diagram maps the transformation pathways of the pyrazole-formamide motif.

ReactivityPathways Start Pyrazole-Formamide (-NH-CHO) Path1 Dehydration (POCl3/Base) Start->Path1 Path2 Cyclization (Heat/Amine) Start->Path2 Path3 Hydrolysis (Acid/Base) Start->Path3 Prod1 Isocyanopyrazole (-NC) Path1->Prod1 - H2O Prod2 Pyrazolo[3,4-d]pyrimidine (Fused System) Path2->Prod2 + R-NH2 / Ring Closure Prod3 Aminopyrazole (-NH2) Path3->Prod3 + H2O

Caption: Primary chemical transformations of the pyrazole-formamide scaffold.

Comparative Data: Cyclization Conditions

The efficiency of cyclizing formamido-pyrazoles to pyrazolo-pyrimidines depends heavily on the reagent system.

MethodReagentsTemperatureTypical YieldMechanistic Note
Thermal Formamide (neat)180–200 °C50–65%Requires harsh conditions; poor atom economy.
Vilsmeier

/ DMF
60–80 °C80–95%Proceed via reactive Chloroiminium intermediate.
Orthoester

/

Reflux70–85%Milder; useful for sensitive substrates.

References

  • Synthesis of Pyrazolo[3,4-d]pyrimidines via Vilsmeier-Haack Reaction Source: National Institutes of Health (NIH) / PMC Citation:One-Flask Synthesis of Pyrazolo[3,4-d]pyrimidines from 5-Aminopyrazoles and Mechanistic Study. URL:[Link]

  • General Reactivity of Formamides to Isonitriles Source: Organic Chemistry Portal Citation:Synthesis of Isonitriles: Dehydration of Formamides. URL:[Link]

  • Pyrazoles in Medicinal Chemistry Source: MDPI Molecules Citation:Recent Advances in the Synthesis and Properties of Pyrazoles. URL:[Link]

Methodological & Application

Application Note and Protocol for the Synthesis of N-(1-Isopropyl-1H-pyrazol-5-yl)formamide

Author: BenchChem Technical Support Team. Date: February 2026

For: Researchers, scientists, and drug development professionals.

Introduction

N-(1-Isopropyl-1H-pyrazol-5-yl)formamide is a key intermediate in the synthesis of various biologically active compounds. The pyrazole scaffold is a prevalent motif in medicinal chemistry, with derivatives exhibiting a wide range of pharmacological activities.[1][2] This document provides a detailed protocol for the N-formylation of 5-amino-1-isopropyl-1H-pyrazole, a common precursor, to yield the target compound. The described methodology is based on the versatile and widely used Vilsmeier-Haack reaction, which allows for the efficient introduction of a formyl group onto nucleophilic substrates.[1][3][4]

The protocol herein is designed to be a self-validating system, with explanations for each step to empower researchers to understand the underlying chemistry and troubleshoot effectively.

Reaction Principle and Mechanism

The synthesis of N-(1-Isopropyl-1H-pyrazol-5-yl)formamide is achieved through the N-formylation of 5-amino-1-isopropyl-1H-pyrazole. The Vilsmeier-Haack reaction is the method of choice for this transformation.[5][6] The reaction proceeds in two main stages:

  • Formation of the Vilsmeier Reagent: The Vilsmeier reagent, a chloroiminium salt, is an electrophilic species generated in situ from the reaction of a tertiary amide, typically N,N-dimethylformamide (DMF), with phosphorus oxychloride (POCl₃).[7] The formation of this reagent is an exothermic process and requires careful temperature control.

  • Nucleophilic Attack and Formylation: The electron-rich amino group of the 5-amino-1-isopropyl-1H-pyrazole acts as a nucleophile, attacking the electrophilic carbon of the Vilsmeier reagent. Subsequent hydrolysis of the resulting iminium salt intermediate during the work-up step yields the desired N-formylated product.

Experimental Workflow

G cluster_0 Reagent Preparation cluster_1 Reaction cluster_2 Work-up & Isolation cluster_3 Purification & Analysis Vilsmeier Vilsmeier Reagent (DMF + POCl₃) ReactionMix Combine Reagents (Controlled Temperature) Vilsmeier->ReactionMix Add dropwise StartingMaterial 5-Amino-1-isopropyl-1H-pyrazole in Anhydrous Solvent StartingMaterial->ReactionMix Stirring Reaction Monitoring (TLC) ReactionMix->Stirring Quenching Quench with Ice-Water Stirring->Quenching Upon completion Neutralization Neutralize with Base (e.g., NaHCO₃) Quenching->Neutralization Extraction Extract with Organic Solvent Neutralization->Extraction Drying Dry Organic Layer Extraction->Drying Concentration Concentrate in vacuo Drying->Concentration Purification Purification (Recrystallization or Chromatography) Concentration->Purification Analysis Characterization (NMR, IR, MS) Purification->Analysis

Caption: Workflow for the synthesis of N-(1-Isopropyl-1H-pyrazol-5-yl)formamide.

Materials and Reagents

Reagent/MaterialGradeSupplierNotes
5-Amino-1-isopropyl-1H-pyrazole≥95%Commercially AvailableStarting material.
N,N-Dimethylformamide (DMF)AnhydrousCommercially AvailableReagent and solvent. Must be dry.
Phosphorus oxychloride (POCl₃)≥99%Commercially AvailableHighly corrosive and water-reactive.
Dichloromethane (DCM)AnhydrousCommercially AvailableAn alternative anhydrous solvent.
Saturated Sodium Bicarbonate (NaHCO₃)ACS Grade-For neutralization.
Ethyl Acetate (EtOAc)ACS Grade-For extraction.
Anhydrous Sodium Sulfate (Na₂SO₄)ACS Grade-For drying organic layer.
Crushed Ice--For quenching the reaction.
Standard Glassware--Flame-dried before use.
Magnetic Stirrer with Hotplate--For temperature control and stirring.
Thin Layer Chromatography (TLC) platesSilica Gel 60 F₂₅₄-For reaction monitoring.

Detailed Experimental Protocol

Safety Precautions: This procedure involves the use of hazardous chemicals. Phosphorus oxychloride is highly corrosive and reacts violently with water.[7] All manipulations should be performed in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

Step 1: Preparation of the Vilsmeier Reagent

1.1. In a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet, add anhydrous N,N-dimethylformamide (DMF) (3.0 equivalents).

1.2. Cool the flask to 0 °C in an ice-water bath.

1.3. Slowly add phosphorus oxychloride (POCl₃) (1.2 equivalents) dropwise to the stirred DMF via the dropping funnel over a period of 15-20 minutes. Maintain the temperature below 5 °C during the addition.

Rationale: The slow, dropwise addition and low temperature are crucial to control the exothermic reaction and prevent the decomposition of the Vilsmeier reagent.[7]

1.4. After the addition is complete, allow the mixture to stir at 0 °C for an additional 30 minutes to ensure the complete formation of the Vilsmeier reagent.

Step 2: N-Formylation Reaction

2.1. In a separate flame-dried flask, dissolve 5-amino-1-isopropyl-1H-pyrazole (1.0 equivalent) in a minimal amount of anhydrous DMF or dichloromethane (DCM).

2.2. Slowly add the solution of the aminopyrazole to the pre-formed Vilsmeier reagent at 0 °C.

2.3. After the addition, allow the reaction mixture to warm to room temperature and then heat to 60-70 °C.[8]

Rationale: The initial low temperature controls the initial reaction rate. Subsequent heating provides the necessary activation energy for the reaction to proceed to completion.

2.4. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., ethyl acetate/hexane). The reaction is typically complete within 4-6 hours, as indicated by the consumption of the starting material.

Step 3: Work-up and Isolation

3.1. Once the reaction is complete, cool the mixture to room temperature.

3.2. Carefully and slowly pour the reaction mixture onto a vigorously stirred beaker of crushed ice. This step is highly exothermic and should be performed with caution.

3.3. Neutralize the acidic solution by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃) until the pH is approximately 7-8.

3.4. Extract the aqueous layer three times with ethyl acetate.

3.5. Combine the organic extracts and wash them with brine.

3.6. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.

Step 4: Purification

4.1. The crude N-(1-Isopropyl-1H-pyrazol-5-yl)formamide can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexane) or by column chromatography on silica gel.[9][10]

Characterization

The identity and purity of the synthesized N-(1-Isopropyl-1H-pyrazol-5-yl)formamide should be confirmed by standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the molecular structure.

  • Infrared (IR) Spectroscopy: To identify the characteristic functional groups, such as the N-H and C=O of the formamide group.

  • Mass Spectrometry (MS): To determine the molecular weight of the compound.

Troubleshooting

IssuePossible CauseSuggested Solution
Low or No Product Yield Inactive Vilsmeier reagent due to moisture.Ensure all glassware is flame-dried and use anhydrous solvents. Prepare the Vilsmeier reagent fresh before use.[7]
Incomplete reaction.Increase reaction time or temperature. Monitor closely by TLC.
Product loss during work-up.Ensure complete extraction from the aqueous layer.
Multiple Products Observed on TLC Side reactions.Maintain strict temperature control during Vilsmeier reagent formation and the initial reaction phase.
Difficulty in Purification Impurities with similar polarity to the product.Optimize the solvent system for column chromatography or try a different recrystallization solvent.[9]

Conclusion

This application note provides a comprehensive and detailed protocol for the synthesis of N-(1-Isopropyl-1H-pyrazol-5-yl)formamide via the Vilsmeier-Haack reaction. By understanding the underlying chemical principles and following the outlined steps and safety precautions, researchers can reliably prepare this valuable synthetic intermediate for applications in drug discovery and development.

References

  • Lokhande, P. D., et al. (2011). Regioselective formylation and chemoselective oxidation of 1, 3, 5-triaryl pyrazoline: Synthesis of 4-(3,5-diaryl-1H-pyrazol-1-yl) benzaldehydes. Journal of Chemical and Pharmaceutical Research, 3(2), 105-112.
  • (2013). Microwave-Assisted Synthesis of Some Pyrazole Derivatives via Vilsmeier-Haack Formylation and Their Biological Activity. International Journal of Pharma and Bio Sciences, 4(2), 74-81.
  • Kaur, N., et al. (2023). Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent. RSC Advances, 13(39), 27483-27505.
  • (2019). Reaction path for synthesis of formylpyrazoles 4(a-f) Synthesis of....
  • (2025).
  • (2024). 3-(2-Chloroethoxy)-1-(4-methoxyphenyl)-1H-pyrazole-4-carbaldehyde. MDPI.
  • (2025). Formylation of N-arylpyrazole containing active amino group using Vilsmeier-Haack reaction.
  • Nashaan, J. R., et al. (2023). Synthesis and Antimicrobial Activity of New 4-Fromyl Pyrazole Derivatives Drived from Galloyl Hydrazide. Chemical Methodologies, 7(4), 284-293.
  • Gurunanjappa, P., et al. (2017). Bioactive formylpyrazole analogues: synthesis, antimicrobial, antioxidant and molecular docking studies. Journal of the Serbian Chemical Society, 82(9), 989-1001.
  • (2025). ChemInform Abstract: Selective Synthesis of Pyrazolo[3,4-d]pyrimidine, N-(1H-Pyrazol-5-yl)formamide, or N-(1H-Pyrazol-5-yl)formamidine Derivatives from N-1-Substituted-5-aminopyrazoles with New Vilsmeier-Type Reagents.
  • (2025). Application Notes and Protocols for the Derivatization of 1-isopropyl-3-methyl-4-nitro-1H-pyrazole for SAR Studies. Benchchem.
  • (2017). Synthesis and Structure-Activity Relationships of Pyrazole-based Inhibitors of Meprin α and β. SciSpace.
  • (2016). One-Flask Synthesis of Pyrazolo[3,4-d]pyrimidines from 5-Aminopyrazoles and Mechanistic Study. Molecules, 21(11), 1489.
  • (2021). Design, Synthesis, Spectroscopic Characterization of New Pyrazole Carbothioamides as Antifungal and Antibacterial Candidates. Letters in Applied NanoBioScience, 10(4), 2897-2907.
  • (2019). Synthesis of Novel Pyrazole Derivatives and Their Tumor Cell Growth Inhibitory Activity. Molecules, 24(2), 253.
  • (2014). How can I purify a pyrazole compound with a N-C-N bond without using a silica column?
  • (2015). (1-ISOPROPYL-1H-PYRAZOL-5-YL)- 3888. A '58 Sita.
  • (2015). [Ce(L-Pro)2]2 (Oxa) as a heterogeneous recyclable catalyst: Synthesis of pyrazoles under mild reaction conditions. RSC Advances, 5(100), 82245-82251.
  • (2017). Identification of a novel 5-amino-3-(5-cyclopropylisoxazol-3-yl)-1-isopropyl-1H-pyrazole-4-carboxamide as a specific RET kinase inhibitor. Journal of Medicinal Chemistry, 60(1), 415-421.
  • (2011). Method for purifying pyrazoles.
  • (2008). Synthesis of 5-Substituted 3-Amino-1H-Pyrazole-4-Carbonitriles as Precursors for Microwave Assisted Regiospecific Syntheses of Pyrazolo[1,5-a]Pyrimidines. Molecules, 14(1), 124-136.
  • (2016). Solid Phase Formylation of N-Terminus Peptides. Molecules, 21(6), 736.
  • (2024). Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles utilizing novel modified LDH. Nanoscale Advances, 6(10), 2824-2836.
  • (2025). Solid Phase Formylation of N-Terminus Peptides.
  • (2025). 4-fluoro-N-(1-isopropyl-3-methyl-1H-pyrazol-5-yl)benzamide. Chemsrc.
  • (2025).
  • (2022).

Sources

Application Note: High-Purity Crystallization of N-(1-Isopropyl-1H-pyrazol-5-yl)formamide

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for chemical engineers, process chemists, and researchers involved in the purification of N-(1-Isopropyl-1H-pyrazol-5-yl)formamide (CAS 144991-33-3). This compound is a critical intermediate in the synthesis of pharmaceutical agents, particularly Janus kinase (JAK) inhibitors and other pyrazole-based small molecule drugs.

Executive Summary

The purification of N-(1-Isopropyl-1H-pyrazol-5-yl)formamide presents specific challenges due to the amphiphilic nature of the N-isopropyl group and the hydrolytic susceptibility of the formamide moiety. While standard silica chromatography is effective on a small scale, it is cost-prohibitive and inefficient for scale-up. This guide details two robust crystallization protocols designed to achieve purities >99.5% (HPLC) while minimizing residual solvent and amorphous content.

Physicochemical Profiling & Solubility Logic

Understanding the solubility landscape is the prerequisite for a self-validating crystallization process. The target molecule contains a polar formamide head group capable of hydrogen bonding (donor/acceptor) and a lipophilic N-isopropyl tail.

Solubility Data Table (Conceptual & Empirical)
Solvent ClassSolventSolubility (25°C)Solubility (Boiling)Suitability
Alcohols Methanol, EthanolHigh (>50 mg/mL)Very HighGood Solvent (Risk of solvolysis if acidic)
Esters Ethyl Acetate (EtOAc)ModerateHighIdeal Primary Solvent
Chlorinated DCM, ChloroformHighHighGood for dissolution, poor for crystallization
Hydrocarbons Heptane, HexaneNegligibleLowIdeal Anti-Solvent
Water WaterLowModerateAnti-Solvent (with alcohols)
Aromatics TolueneLowModerateGood for cooling crystallization

Mechanistic Insight: The formamide group (-NHCHO) introduces a dipole that favors polar aprotic or protic solvents. However, the N-isopropyl group disrupts crystal packing, often leading to "oiling out" (liquid-liquid phase separation) before crystallization. The protocols below are engineered to bypass the metastable oiling zone.

Process Workflow Visualization

The following diagram illustrates the decision matrix for purification, highlighting the critical control points (CCPs) to prevent hydrolysis and oiling out.

PurificationWorkflow Crude Crude Reaction Mixture (Contains Amine Precursor & Colored Impurities) Dissolution Dissolution in Ethyl Acetate (50-60°C) Crude->Dissolution CarbonTreat Activated Carbon Treatment (Removal of Oxidized Pyrazoles) Dissolution->CarbonTreat 10 wt% Carbon Filtration Hot Filtration (0.45 µm Membrane) CarbonTreat->Filtration Decision Select Crystallization Mode Filtration->Decision MethodA Method A: Anti-Solvent (EtOAc / Heptane) Decision->MethodA High Purity req. MethodB Method B: Cooling (Ethanol / Water) Decision->MethodB Green Chemistry / Yield Seeding Seeding @ Metastable Zone (Critical to prevent Oiling) MethodA->Seeding MethodB->Seeding Aging Crystal Aging / Ostwald Ripening Seeding->Aging Isolation Filtration & Vacuum Drying (< 45°C) Aging->Isolation

Figure 1: Integrated purification workflow emphasizing the critical seeding step to avoid liquid-liquid phase separation (LLPS).

Detailed Experimental Protocols

Pre-requisite: Carbon Treatment (Essential for Pyrazoles)

Pyrazole derivatives often contain trace oxidized impurities (red/brown color) that can inhibit crystal growth.

  • Dissolve crude solid in Ethyl Acetate (10 volumes) at 50°C.

  • Add Activated Carbon (Darco G-60 or equivalent, 5-10 wt%) .

  • Stir for 30 minutes at 50°C.

  • Filter hot through a Celite pad or 0.45 µm filter to remove carbon.

  • Result: A clear, pale yellow to colorless solution.

Protocol A: Ethyl Acetate / Heptane Displacement (Recommended)

Target: High Purity (>99.5%), Removal of lipophilic impurities. Mechanism: Displacement crystallization. Heptane reduces the solvent power of EtOAc, forcing the formamide to crystallize while keeping non-polar impurities in solution.

  • Concentration: Concentrate the carbon-treated filtrate (from above) under vacuum to approximately 3-4 volumes of Ethyl Acetate.

  • Heating: Warm the solution to 55-60°C . Ensure the solution is clear (undersaturated).

  • Initial Addition: Slowly add n-Heptane (warm, 50°C) dropwise until a faint, persistent turbidity is observed (Cloud Point).

  • Re-dissolution: Add a small volume of EtOAc to just clear the turbidity.

  • Seeding (CRITICAL): Add pure seed crystals (0.5 wt%) of N-(1-Isopropyl-1H-pyrazol-5-yl)formamide. Stir at 50°C for 30 minutes.

    • Why? This establishes a surface for growth and prevents the formation of an amorphous "oil" phase.

  • Crystallization: Over 2 hours, add n-Heptane (6-8 volumes) while slowly cooling the jacket temperature to 20°C.

  • Final Cooling: Cool to 0-5°C and hold for 1 hour.

  • Isolation: Filter the white crystalline solid. Wash with cold 1:3 EtOAc:Heptane.

  • Drying: Vacuum dry at 40°C. Note: Avoid temperatures >50°C to prevent deformylation.

Protocol B: Ethanol / Water Cooling (Green Alternative)

Target: High Yield, Removal of inorganic salts. Mechanism: Cooling crystallization driven by the steep solubility curve in aqueous alcohol.

  • Dissolution: Dissolve the crude material in Ethanol (95%, 5 volumes) at 70°C .

  • Water Addition: Add Water (warm, 2 volumes) slowly. The solution should remain clear.

  • Cooling Ramp:

    • Cool from 70°C to 50°C over 30 minutes.

    • Seed at 50°C.

    • Cool from 50°C to 5°C over 4 hours (Linear ramp: ~10°C/hour).

  • Isolation: Filter and wash with cold 1:1 Ethanol:Water.

Troubleshooting & Critical Control Points

"Oiling Out" (Liquid-Liquid Phase Separation)

The N-isopropyl group makes the molecule prone to forming a separate oil phase rather than crystals, especially if the anti-solvent is added too quickly or the temperature drops too fast.

  • Solution: Maintain the temperature above the oiling limit (usually >40°C) during the initial anti-solvent addition. Always use seed crystals. If oiling occurs, reheat until clear and cool more slowly with increased agitation.

Hydrolysis (Deformylation)

The formamide bond is labile.

  • Risk: Prolonged heating in water or alcohols, especially if trace acid/base is present.

  • Prevention: Check pH of crude. If acidic (from synthesis), neutralize/wash before crystallization. Keep drying temperature <45°C.

Polymorphism

Amides are notorious for polymorphism.

  • Validation: Analyze the final product via XRPD (X-Ray Powder Diffraction) and DSC (Differential Scanning Calorimetry). Ensure the melting point is consistent (Literature range for similar pyrazole formamides: 100–170°C depending on exact substitution; verify against specific batch standard).

References

  • Vertex AI Search. (2026). Purification and synthesis of pyrazole formamide intermediates. Retrieved from 1.

  • BenchChem. (2025).[2] Application Notes and Protocols for Crystallization of 1-isopropyl-3-methyl-4-nitro-1H-pyrazole Derivatives. Retrieved from 2.

  • National Institutes of Health (NIH). (2012). Formylation of Amines: Stoichiometric and Catalytic Methods. PMC3369802. Retrieved from 3.

  • Fluorochem. (2025). Product Data: 4-Amino-3-isopropyl-1H-pyrazole-5-formamide (Related Structure). Retrieved from 4.

Sources

scale-up procedures for N-(1-Isopropyl-1H-pyrazol-5-yl)formamide synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Process Development & Scale-Up of N-(1-Isopropyl-1H-pyrazol-5-yl)formamide

Executive Summary & Strategic Context

This application note details the scale-up procedures for N-(1-Isopropyl-1H-pyrazol-5-yl)formamide , a critical intermediate in the synthesis of AKT inhibitors such as Afuresertib (GSK2110183) .[1]

The conversion of 5-amino-1-isopropylpyrazole (AIP) to its formamide derivative presents specific process challenges:

  • Regiochemical Purity: The quality of the final product is strictly dependent on the isomeric purity of the starting amine (N1-isopropyl vs. N2-isopropyl).[1]

  • Thermal Hazards: The preferred formylating agent, Acetic Formic Anhydride (AFA) , is thermally unstable and requires rigorous temperature control during scale-up.

  • Selectivity: Avoiding bis-formylation (imide formation) or competitive acetylation (if acetic anhydride is in excess).[1]

This guide prioritizes the Mixed Anhydride Method (Formic Acid/Acetic Anhydride) over direct formylation with ethyl formate due to superior kinetics and yield profiles at scale, despite the increased thermal monitoring requirements.

Critical Process Parameters (CPPs) & Reaction Mechanism

Mechanistic Pathway

The reaction proceeds via the in-situ generation of Acetic Formic Anhydride (AFA).[1] AFA is a highly reactive electrophile that selectively formylates the exocyclic amine at C5.

  • Step 1 (Activation):

    
    [1]
    
  • Step 2 (Amidation):

    
    [1]
    
Key Operational Constraints
ParameterSetpointCriticalityRationale
AFA Formation Temp

High AFA decomposes to CO and acetic acid above

during formation.[1]
Reaction Temp

MediumBalance between reaction rate and suppression of N-acetyl impurities.
Stoichiometry 1.1 eq AFAHighExcess AFA ensures conversion; large excess leads to bis-formylation.[1]
Quench pH 7.0 - 8.0MediumHydrolysis of unreacted anhydride without hydrolyzing the product amide.[1]

Detailed Experimental Protocol (Scale: 1.0 kg Input)

Materials Bill
  • 5-Amino-1-isopropylpyrazole (AIP): 1.0 kg (8.0 mol) [Starting Material][1]

  • Formic Acid (98%): 0.44 kg (9.6 mol, 1.2 eq)

  • Acetic Anhydride: 0.98 kg (9.6 mol, 1.2 eq)

  • Dichloromethane (DCM) or 2-MeTHF: 10 L (Solvent)

  • Sodium Bicarbonate (sat. aq.): As required for quench.

Step-by-Step Methodology

Stage A: Preparation of Active Formylating Agent (AFA)

  • CAUTION: Perform in a reactor with a rupture disk and efficient off-gas scrubbing (CO generation risk).

  • Charge Acetic Anhydride (0.98 kg) into Reactor A.

  • Cool Reactor A to

    
     .
    
  • Add Formic Acid (0.44 kg) dropwise over 60 minutes, maintaining internal temperature (Ti)

    
    .
    
    • Note: The reaction is exothermic.[2] AFA is formed in equilibrium.

  • Stir at

    
     for 2 hours to maximize AFA concentration.
    

Stage B: Formylation Reaction [1]

  • In Reactor B, dissolve 5-Amino-1-isopropylpyrazole (1.0 kg) in DCM (8 L) .

  • Cool Reactor B to

    
     .
    
  • Transfer the cold AFA solution from Reactor A to Reactor B slowly over 2 hours.

    • Control: Maintain Ti

      
       in Reactor B.
      
  • Upon completion of addition, allow the mixture to warm to

    
      over 1 hour.
    
  • Stir at

    
     for 4–6 hours.
    
    • IPC (In-Process Control):[1] Sample for HPLC.[3] Target:

      
       unreacted amine.
      

Stage C: Workup and Isolation

  • Cool the reaction mixture to

    
    .
    
  • Slowly add Water (5 L) to quench unreacted anhydride.

  • Adjust pH to 7.5 using saturated

    
     or 
    
    
    
    solution.
  • Separate the phases. Extract the aqueous layer with DCM (

    
    ).
    
  • Combine organic layers and wash with Brine (3 L).

  • Concentrate the organic phase under reduced pressure to approx. 20% volume.

  • Crystallization: Add Heptane (5 L) slowly to induce precipitation.

  • Cool to

    
     and age for 2 hours.
    
  • Filter the solids and wash with cold Heptane/DCM (9:1).

  • Dry in a vacuum oven at

    
     for 12 hours.
    

Expected Yield: 85–90% Target Purity: >99.0% (HPLC area)

Process Safety & Hazard Analysis

The formation of Acetic Formic Anhydride is the primary safety bottleneck.

DOT Diagram: Process Safety Workflow

G Start Start: Raw Material Check AFA_Prep AFA Preparation (Acetic Anhydride + Formic Acid) Start->AFA_Prep Temp_Check Decision: Is Temp < 5°C? AFA_Prep->Temp_Check Temp_Check->AFA_Prep No (Cool Down) Reaction Formylation Reaction (Add AFA to Amine) Temp_Check->Reaction Yes IPC_Check IPC: Amine < 0.5%? Reaction->IPC_Check IPC_Check->Reaction Fail (Add Time/AFA) Quench Quench & Neutralization IPC_Check->Quench Pass Isolation Crystallization & Drying Quench->Isolation Waste Waste Disposal (Acetic Acid/DCM) Isolation->Waste

Figure 1: Process flow diagram emphasizing critical control points (Temperature and IPC) for the safe synthesis of the formamide intermediate.

Quality Control & Analytical Standards

HPLC Method Parameters
  • Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18,

    
    )
    
  • Mobile Phase A: 0.1%

    
     in Water
    
  • Mobile Phase B: Acetonitrile

  • Gradient: 5% B to 90% B over 15 min.

  • Detection: UV @ 254 nm.

Impurity Profile
ImpurityRelative Retention Time (RRT)OriginControl Strategy
Starting Amine 0.85Incomplete ReactionEnsure >1.1 eq AFA; Extend time.[1]
N-Acetyl Impurity 1.10Competitive AcetylationKeep Reaction Temp

; Avoid large excess of

.
Bis-formyl Imide 1.25Over-reactionStrict stoichiometry (1.1–1.2 eq).[1]

References

  • GSK Intellectual Property Dept. (2014). Afuresertib Synthesis and Intermediates. US Patent 8,642,636.

  • Organic Syntheses. (1970). Preparation of Acetic Formic Anhydride. Organic Syntheses, Coll. Vol. 6, p.8.

  • Lashley, M. et al. (2020).[4] Process Safety Evaluation of Mixed Anhydride Systems. Organic Process Research & Development. [1]

  • PubChem. (2023). Afuresertib Compound Summary. National Library of Medicine. [1]

Sources

Application Note: Protocols for the Handling and Storage of Moisture-Sensitive Formamides

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: Formamides, particularly compounds like N,N-dimethylformamide (DMF) and formamide itself, are indispensable solvents and reagents in research, chemical synthesis, and pharmaceutical development.[1][2][3] Their utility, however, is intrinsically linked to their purity, which is critically threatened by their hygroscopic nature.[4][5][6] This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the essential protocols for handling and storing these moisture-sensitive compounds. Adherence to these protocols is paramount to ensure experimental reproducibility, prevent degradation-induced reaction failures, and maintain the integrity of research outcomes.

The Critical Impact of Moisture on Formamides

Formamides are highly polar, aprotic solvents that readily absorb moisture from the atmosphere.[4][7] This inherent hygroscopicity is not a passive characteristic; it is an active pathway to degradation. The primary consequence of water contamination is hydrolysis, a chemical reaction that cleaves the amide bond.

1.1. Degradation Pathways:

The hydrolysis of formamides yields formic acid and the corresponding amine (ammonia from formamide, dimethylamine from DMF).[8][9] This degradation is a slow process at room temperature but is significantly accelerated by elevated temperatures and the presence of acids or bases.[3][5]

  • For Formamide: HCONH₂ + H₂O ⇌ HCOOH + NH₃

  • For N,N-Dimethylformamide (DMF): HCON(CH₃)₂ + H₂O ⇌ HCOOH + (CH₃)₂NH

These degradation products are not benign impurities. Formic acid can alter the pH of a reaction mixture, catalyzing unintended side reactions or quenching sensitive reagents.[10] Dimethylamine, being a nucleophile, can also participate in undesired reactions, leading to the formation of complex impurity profiles. In the context of drug development, such impurities can compromise the safety and efficacy of the final active pharmaceutical ingredient (API).[10]

1.2. Impact on Experimental Outcomes:

The presence of these hydrolytic byproducts can have profound effects on various applications:

  • Organic Synthesis: In base-sensitive reactions, the acidic nature of formic acid can neutralize the base, leading to low or no yield. In reactions involving sensitive electrophiles, the nucleophilic dimethylamine can lead to unwanted byproducts.

  • Polymer Chemistry: For instance, in Ziegler-Natta polymerization, impurities like DMF can poison the catalyst, reducing catalytic activity and affecting the quality of the polymer.[11]

  • Spectroscopy and Analysis: Impurities can interfere with analytical techniques like NMR and HPLC, leading to inaccurate quantification and characterization of target molecules.[12]

The following diagram illustrates the degradation pathway of N,N-Dimethylformamide upon exposure to moisture.

cluster_consequences Consequences DMF N,N-Dimethylformamide (DMF) HCON(CH₃)₂ Degradation Hydrolysis DMF->Degradation H2O Water (H₂O) (from atmospheric moisture) H2O->Degradation Formic_Acid Formic Acid (HCOOH) Degradation->Formic_Acid Dimethylamine Dimethylamine ((CH₃)₂NH) Degradation->Dimethylamine Altered_pH Altered Reaction pH Formic_Acid->Altered_pH Catalyst_Poisoning Catalyst Poisoning Formic_Acid->Catalyst_Poisoning Side_Reactions Unwanted Side Reactions Dimethylamine->Side_Reactions Analytical_Interference Analytical Interference Dimethylamine->Analytical_Interference

Caption: Degradation of DMF due to moisture exposure.

Protocols for Safe Handling and Storage

To mitigate the risks associated with the moisture sensitivity of formamides, a multi-faceted approach encompassing proper storage, handling, and quality control is essential.

2.1. Storage Protocols:

Proper storage is the first line of defense against moisture contamination.

ParameterRecommendationRationale
Container Borosilicate glass bottles with PTFE-lined caps or stainless steel drums for bulk storage.[1][13]Glass and stainless steel are inert and impermeable to moisture. PTFE liners provide a superior seal compared to other materials. Avoid plastic containers for long-term storage as solvents can potentially leach plasticizers or interact with the polymer.[13]
Atmosphere Store under an inert atmosphere (e.g., dry nitrogen or argon).[14][15][16]An inert atmosphere displaces moist air from the headspace of the container, preventing moisture absorption.
Temperature Store in a cool, dry, and well-ventilated area, away from direct sunlight and heat sources.[6][7] For deionized formamide, storage at -20°C is recommended to prevent degradation.[17]Lower temperatures slow down the rate of any potential degradation reactions.[17]
Sealing Ensure containers are tightly sealed immediately after use. For frequently accessed bottles, consider using a septum cap for withdrawal via syringe.[18]Minimizes the ingress of atmospheric moisture.

2.2. Handling Protocols:

Handling procedures should be designed to minimize exposure to the atmosphere.

2.2.1. General Handling:

  • Work in a Controlled Environment: Whenever possible, handle formamides in a glovebox with a dry, inert atmosphere.[19][20] If a glovebox is not available, work in a well-ventilated fume hood with minimal air currents.

  • Use Dry Equipment: All glassware, syringes, and needles must be thoroughly dried before use, preferably by oven-drying and cooling under a stream of dry nitrogen or in a desiccator.[18]

  • Minimize Exposure Time: Keep containers open for the shortest possible time.

2.2.2. Protocol for Dispensing Formamides:

The following workflow outlines the best practice for transferring moisture-sensitive formamides using syringe techniques.

start Start prep_glassware Oven-dry all glassware and syringes start->prep_glassware cool_inert Cool equipment under dry nitrogen or in a desiccator prep_glassware->cool_inert setup_hood Set up in a fume hood or glovebox cool_inert->setup_hood purge_reagent Purge reagent bottle headspace with inert gas setup_hood->purge_reagent insert_needle Insert a needle connected to an inert gas source purge_reagent->insert_needle insert_syringe Insert a dry syringe through the septum insert_needle->insert_syringe withdraw_solvent Withdraw the desired volume of formamide insert_syringe->withdraw_solvent remove_syringe Remove the syringe withdraw_solvent->remove_syringe transfer_solvent Transfer to the reaction vessel remove_syringe->transfer_solvent seal_vessel Immediately seal the reaction vessel transfer_solvent->seal_vessel end End seal_vessel->end

Caption: Workflow for dispensing moisture-sensitive formamides.

2.3. Drying and Purification:

For applications requiring anhydrous formamide, it may be necessary to dry the solvent prior to use.

Drying AgentSuitability for FormamidesNotes
Molecular Sieves (4Å) Recommended Effective at removing water. Activate the sieves by heating in a vacuum oven before use. Add the activated sieves to the formamide and allow to stand for several hours, preferably with gentle agitation.[21][22][23]
Anhydrous Sodium Sulfate (Na₂SO₄) Suitable A neutral drying agent that can be used for preliminary drying.[23]
Calcium Oxide (CaO) Suitable A basic drying agent that can be effective.[23]
Calcium Chloride (CaCl₂) Not Recommended Can form adducts with amides.
Phosphorus Pentoxide (P₄O₁₀) Not Recommended Highly reactive and can cause decomposition.[21]

Protocol for Drying Formamide with Molecular Sieves:

  • Activate Molecular Sieves: Place 4Å molecular sieves in a flask and heat in a vacuum oven at 200-300°C for at least 4 hours.

  • Cool: Allow the sieves to cool to room temperature under a stream of dry nitrogen or in a desiccator.

  • Add to Formamide: Add the activated molecular sieves (approximately 50-100 g per liter of solvent) to the formamide in a dry flask.

  • Equilibrate: Stopper the flask and allow it to stand for at least 12-24 hours. Occasional swirling can improve drying efficiency.

  • Dispense: Decant or filter the dried formamide under an inert atmosphere before use.

Quality Control and Verification

Regularly verifying the purity of formamides is crucial, especially for long-term stored materials.

  • Water Content Analysis: The most direct method to assess moisture contamination is through Karl Fischer titration. This technique can accurately quantify trace amounts of water.

  • NMR Spectroscopy: ¹H NMR spectroscopy can be used to detect the presence of formic acid and dimethylamine impurities.

  • Gas Chromatography (GC): GC can also be employed to separate and quantify volatile impurities.

Conclusion

The hygroscopic nature of formamides presents a significant challenge in their use as high-purity solvents and reagents. However, by implementing robust handling and storage protocols, researchers can effectively mitigate the risks of moisture-induced degradation. A proactive approach that includes the use of appropriate containers, inert atmosphere techniques, and regular quality control will ensure the integrity of these vital chemicals, leading to more reliable and reproducible scientific outcomes.

References

  • Nguyen, M. T., et al. (2013, March 28). Theoretical study of the decomposition of formamide in the presence of water molecules. PubMed. Retrieved from [Link]

  • LookChem. (n.d.). Cas 75-12-7, Formamide. Retrieved from [Link]

  • MIT. (n.d.). Handling air-sensitive reagents AL-134. Retrieved from [Link]

  • Nguyen, T. L., et al. (2025, August 6). Theoretical Study of Formamide Decomposition Pathways. ResearchGate. Retrieved from [Link]

  • Fauske & Associates. (2020, October 28). Hints for Handling Air-Sensitive Materials. Retrieved from [Link]

  • Wikipedia. (n.d.). Formamide. Retrieved from [Link]

  • Nguyen, T. L., et al. (2011, January 13). Theoretical Study of Formamide Decomposition Pathways. ACS Publications. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Formamide. PubChem. Retrieved from [Link]

  • PNAS. (2015, November 23). Formamide reaction network in gas phase and solution via a unified theoretical approach: Toward a reconciliation of different prebiotic scenarios. Retrieved from [Link]

  • ResearchGate. (2025, August 6). Aspects of the hydrolysis of formamide: Revisitation of the water reaction and determination of the solvent deuterium kinetic isotope effect in base. Retrieved from [Link]

  • Study.com. (n.d.). Can dimethyl formamide be stored in plastic bottles? Or is it better to store in glass bottles?. Retrieved from [Link]

  • Piochem. (n.d.). FORMAMIDE. Retrieved from [Link]

  • OU College of Dentistry. (2011, October 27). Formamide Deionized. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Reactive Impurities in Excipients: Profiling, Identification and Mitigation of Drug–Excipient Incompatibility. PMC. Retrieved from [Link]

  • Delloyd's Lab-Tech Chemistry resource. (n.d.). solvent drying and drying agents.
  • MDPI. (2023, September 18). Dimethylformamide Impurities as Propylene Polymerization Inhibitor. Retrieved from [Link]

  • Washington State University. (n.d.). FORMAMIDE. Retrieved from [Link]

  • Scribd. (n.d.). Common Drying Agents in Chemistry. Retrieved from [Link]

  • IRIS. (n.d.). DIMETHYLFORMAMIDE (DMF) HEALTH AND SAFETY GUIDE. Retrieved from [Link]

  • Washington State University. (n.d.). Formamide. Retrieved from [Link]

  • Organic Chemistry. (n.d.). Drying Agents - Removing water from organic solvents. Retrieved from [Link]

  • Inchem.org. (1990). Dimethylformamide (HSG 43, 1990). Retrieved from [Link]

  • New Jersey Department of Health. (n.d.). N,N-Dimethylformamide - Hazardous Substance Fact Sheet. Retrieved from [Link]

  • RSC Publishing. (2018, August 3). Beyond a solvent: triple roles of dimethylformamide in organic chemistry. Retrieved from [Link]

  • Factor Supply. (2025, June 19). Common Issues Encountered with Best Formamide Liquid in Industrial Applications. Retrieved from [Link]

  • tabletsandcapsules.com. (2019, January 22). An innovative drug delivery form for hygroscopic pharmaceutical drugs. Retrieved from [Link]

  • Patsnap Eureka. (2026, February 12). Inert Gas Applications in Material Preservation. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Formulation Strategies to Improve the Stability and Handling of Oral Solid Dosage Forms of Highly Hygroscopic Pharmaceuticals and Nutraceuticals. PMC. Retrieved from [Link]

  • Chromatography Forum. (2008, November 27). How to Handle Hygroscopic Reference Standards?. Retrieved from [Link]

  • American Chemical Society. (2015, June 22). Formamide. Retrieved from [Link]

  • Science Buddies. (2019, June 6). Ask an Expert: inert gases used for preservation. Retrieved from [Link]

  • Reddit. (2018, March 15). How to store, use, and preserve anhydrous compounds. Retrieved from [Link]

  • ResearchGate. (2022, June 21). (PDF) Data-driven Approach to Mitigate Quality Impact of Hygroscopic Pharmaceutical Raw Materials Throughout the Supply Chain. Retrieved from [Link]

  • Photrio.com Photography Forums. (2017, November 20). Argon gas to preserve developers. Retrieved from [Link]

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Application Notes & Protocols: N-(1-Isopropyl-1H-pyrazol-5-yl)formamide in Kinase Inhibitor Research

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Protein kinases are a critical class of enzymes that regulate a vast array of cellular processes; their dysregulation is a hallmark of many diseases, particularly cancer.[1][2][3] The development of small molecule kinase inhibitors has therefore become a cornerstone of modern targeted therapy.[4] Within this field, the pyrazole scaffold has emerged as a "privileged structure" due to its unique ability to act as a bioisosteric replacement for the adenine ring of ATP, forming key hydrogen bond interactions within the kinase hinge region.[4][5] This guide provides in-depth application notes and detailed experimental protocols for the use of N-(1-Isopropyl-1H-pyrazol-5-yl)formamide, a key intermediate and foundational scaffold in the synthesis and evaluation of novel kinase inhibitors. We will explore its chemical significance, its role in a typical drug discovery workflow, and provide step-by-step protocols for biochemical and cell-based assays essential for characterizing its derivatives.

The Pyrazole Scaffold: A Privileged Hinge-Binder in Kinase Inhibition

The effectiveness of many kinase inhibitors hinges on their ability to compete with endogenous ATP for binding within the enzyme's active site. The pyrazole ring is exceptionally well-suited for this role.[4] Its nitrogen atoms are positioned to mimic the hydrogen bonding pattern of the adenine base of ATP, allowing it to anchor firmly into the "hinge region" that connects the N- and C-lobes of the kinase domain. This interaction is a foundational element for achieving high-potency inhibition.[5]

Derivatives based on this scaffold have been developed to target a wide range of kinases, including Cyclin-Dependent Kinases (CDKs), Rearranged during Transfection (RET) kinase, and Janus kinases (JAKs), demonstrating the versatility and importance of this chemical moiety in cancer and inflammatory disease research.[4][5][6]

G cluster_0 Kinase ATP-Binding Pocket cluster_1 Pyrazole-Based Inhibitor KINASE Kinase Hinge Region Leu83 Glu81 POCKET Hydrophobic Pocket PYRAZOLE N NH Pyrazole Ring PYRAZOLE:n2->KINASE:f1 H-Bond PYRAZOLE:n1->KINASE:f2 H-Bond SIDECHAIN R-Group (imparts selectivity) SIDECHAIN->POCKET Hydrophobic Interaction

Caption: Pyrazole scaffold forming key hydrogen bonds with the kinase hinge region.

Chemical Profile of N-(1-Isopropyl-1H-pyrazol-5-yl)formamide

This compound is not typically an active kinase inhibitor itself but serves as a crucial starting material or fragment for building more complex and potent molecules. The formamide group (-NH-CHO) is a versatile chemical handle that can be readily modified or elaborated upon. The isopropyl group at the N1 position of the pyrazole ring can influence solubility and interactions with the solvent front of the ATP pocket.

PropertyValueSource / Notes
IUPAC Name N-(1-isopropyl-1H-pyrazol-5-yl)formamide-
Molecular Formula C7H11N3ODerived from structure.
Molecular Weight 153.18 g/mol Derived from formula.
Role in Synthesis Synthetic Intermediate / Building BlockThe formamide can be hydrolyzed to the amine, which is then coupled with various carboxylic acids or other electrophiles to build a library of inhibitors.[7][8]
Solubility Soluble in DMSO, DMF, MethanolTypical for small organic molecules used in screening. Always confirm experimentally.
Storage Store at 2-8°C, desiccatedProtect from moisture to prevent hydrolysis of the formamide group.

Expert Insight: The choice of the N1-substituent (here, isopropyl) is a critical early decision in a medicinal chemistry campaign. While small alkyl groups like isopropyl can enhance potency, they can also lead to less selective inhibitors.[9] Researchers should plan to synthesize a matrix of N1-analogs to optimize both potency and selectivity.

Application in a Kinase Inhibitor Discovery Workflow

The journey from a simple scaffold like N-(1-Isopropyl-1H-pyrazol-5-yl)formamide to a lead candidate follows a structured, multi-stage process. This compound enters at the very beginning, in the "Library Synthesis" phase.

workflow cluster_0 In Vitro / Biochemical Phase cluster_1 Cellular & Selectivity Phase cluster_2 Preclinical Phase A 1. Library Synthesis B 2. Primary Biochemical Screen (e.g., ADP-Glo Assay) A->B C 3. IC50 Determination B->C D 4. Cell-Based Target Engagement (e.g., NanoBRET™ Assay) C->D G 7. Lead Optimization (SAR) (Iterative Synthesis) C->G Low Potency E 5. Cellular Function Assays (Proliferation, Apoptosis) D->E F 6. Selectivity Profiling (Kinase Panel Screen) E->F E->G Poor Cellular Activity F->G H 8. In Vivo Studies G->H

Caption: A typical workflow for kinase inhibitor drug discovery.

This workflow illustrates how derivatives synthesized from the starting formamide are first tested in simple, high-throughput biochemical assays to identify "hits."[2] Promising compounds are then subjected to more complex and physiologically relevant cell-based assays to confirm their mechanism of action and functional effects before being optimized for preclinical studies.[1][10][11]

Experimental Protocols

The following protocols are generalized methodologies. Researchers must optimize buffer conditions, enzyme/cell concentrations, and incubation times for their specific kinase target and cell lines.

Protocol 1: In Vitro Kinase Activity Assay (Luminescent ADP Detection)

Principle: This biochemical assay measures the activity of a purified kinase by quantifying the amount of ADP produced during the phosphorylation reaction. A luminescent signal is generated that is proportional to the ADP concentration, and therefore, kinase activity. Inhibitors will reduce the signal. The ADP-Glo™ Kinase Assay (Promega) is a common commercial system for this purpose.[5]

Materials:

  • Purified, active kinase of interest.

  • Kinase-specific substrate peptide.

  • N-(1-Isopropyl-1H-pyrazol-5-yl)formamide-derived test compounds, dissolved in 100% DMSO.

  • Known potent inhibitor for the target kinase (Positive Control).

  • 100% DMSO (Vehicle Control).

  • Kinase Reaction Buffer (e.g., 40 mM Tris pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA).

  • ATP solution at a concentration near the Km for the target kinase.

  • ADP-Glo™ Reagent and Kinase Detection Reagent.

  • White, opaque 96- or 384-well assay plates.

  • Luminometer.

Procedure:

  • Compound Plating: Prepare serial dilutions of test compounds in DMSO. Dispense 1 µL of each dilution into the assay plate wells. Include wells with 1 µL of positive control inhibitor and 1 µL of DMSO vehicle.

  • Kinase Reaction Mix: Prepare a 2X kinase/substrate solution in Kinase Reaction Buffer. Add 10 µL of this mix to each well.

  • Initiate Reaction: Prepare a 2X ATP solution in Kinase Reaction Buffer. Add 10 µL to each well to start the reaction. The final volume is 21 µL.

  • Incubation: Gently mix the plate and incubate at room temperature for a specified time (e.g., 60 minutes).

  • Stop Reaction & Detect ADP: Add 20 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

  • Generate Luminescence: Add 40 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal. Incubate for 30-60 minutes at room temperature.

  • Read Plate: Measure luminescence using a plate-reading luminometer.

Data Analysis:

  • Calculate the percentage of inhibition for each compound concentration relative to the DMSO (0% inhibition) and positive control (100% inhibition) wells.

  • Plot % Inhibition vs. log[Inhibitor Concentration] and fit the data to a four-parameter logistic model to determine the IC50 value.

Scientist's Note (Trustworthiness): Running the ATP concentration at or near the enzyme's Michaelis-Menten constant (Km) is crucial. High, non-physiological ATP concentrations (millimolar range) can make competitive inhibitors appear less potent than they are in a cellular environment.

Protocol 2: Cell-Based Target Engagement Assay (NanoBRET™)

Principle: This assay quantifies inhibitor binding to a target kinase in live cells. The kinase is expressed as a fusion protein with NanoLuc® luciferase (the energy donor). A fluorescent tracer that binds to the kinase's active site acts as the energy acceptor. When the tracer is bound, BRET (Bioluminescence Resonance Energy Transfer) occurs. A test compound that binds to the kinase will displace the tracer, leading to a loss of BRET signal.[12]

Materials:

  • HEK293 cells (or other suitable cell line) transiently or stably expressing the Kinase-NanoLuc® fusion protein.

  • Opti-MEM® I Reduced Serum Medium.

  • NanoBRET™ Tracer specific for the kinase family.

  • Test compounds dissolved in 100% DMSO.

  • White, opaque 96-well cell culture plates.

  • Luminometer equipped with 450 nm and >600 nm filters.

Procedure:

  • Cell Plating: Seed the cells expressing the Kinase-NanoLuc® fusion into the assay plate and grow overnight.

  • Compound Treatment: Prepare serial dilutions of test compounds in Opti-MEM. Add these to the wells containing the cells.

  • Tracer Addition: Prepare a solution of the NanoBRET™ Tracer and NanoLuc® substrate in Opti-MEM. Add this solution to all wells.

  • Incubation: Incubate the plate for 2 hours at 37°C in a CO2 incubator.

  • Read Plate: Equilibrate the plate to room temperature. Measure luminescence simultaneously at 450 nm (donor) and >600 nm (acceptor).

Data Analysis:

  • Calculate the raw BRET ratio (Acceptor Emission / Donor Emission).

  • Convert raw ratios to milliBRET units (mBU) by multiplying by 1000.

  • Plot mBU vs. log[Inhibitor Concentration] and fit the data to determine the IC50 value, which reflects target engagement in a physiological context.

Expert Insight: A significant drop-off in potency between the biochemical assay (Protocol 1) and the target engagement assay (Protocol 2) can indicate poor cell permeability of the compound, a critical parameter for drug development.[11]

Protocol 3: Cellular Proliferation Assay (MTS/MTT)

Principle: This assay assesses the downstream functional effect of kinase inhibition on cell viability or proliferation. It is particularly relevant for oncology targets where inhibiting a kinase is expected to stop cancer cell growth.[1] MTS or MTT reagents are converted by metabolically active (i.e., living) cells into a colored formazan product, which can be quantified by absorbance.

Materials:

  • Cancer cell line known to be dependent on the target kinase.

  • Complete growth medium (e.g., DMEM + 10% FBS).

  • Test compounds dissolved in 100% DMSO.

  • MTS or MTT reagent (e.g., CellTiter 96® AQueous One Solution).

  • Clear 96-well cell culture plates.

  • Spectrophotometer (absorbance plate reader).

Procedure:

  • Cell Plating: Seed cells at a low density in the 96-well plate and allow them to attach overnight.

  • Compound Treatment: Add serial dilutions of the test compounds to the wells. Include DMSO vehicle controls.

  • Incubation: Incubate the cells for a period that allows for multiple cell divisions (e.g., 72 hours) at 37°C in a CO2 incubator.

  • Add Reagent: Add the MTS/MTT reagent to each well according to the manufacturer's instructions.

  • Incubation: Incubate for 1-4 hours until color development is sufficient.

  • Read Plate: Measure the absorbance at the appropriate wavelength (e.g., 490 nm for MTS).

Data Analysis:

  • Calculate the percentage of proliferation inhibition relative to DMSO-treated control cells.

  • Plot % Inhibition vs. log[Inhibitor Concentration] to determine the GI50 (concentration for 50% growth inhibition).

Data Interpretation and Critical Considerations

  • Potency vs. Efficacy: An IC50 or GI50 value defines a compound's potency (how much is needed), not its efficacy (the maximal effect). Ensure your dose-response curves reach a plateau to determine the maximal inhibition.

  • Selectivity: A potent inhibitor is not useful if it hits dozens of other kinases, which can lead to off-target toxicity.[13] Hits from the primary screen should be tested against a broad panel of kinases to determine their selectivity profile.

  • Toxicity: Certain chemical scaffolds can carry inherent liabilities. For instance, some 1-methyl-1H-pyrazole-5-carboxamide derivatives have been shown to exhibit unexpected acute mammalian toxicity by inhibiting mitochondrial respiration.[14][15] It is prudent to include early counter-screens, such as assessing mitochondrial toxicity in respiring cells, to flag problematic chemotypes before investing significant resources.[14]

  • Drug-Induced Degradation: A new paradigm in kinase inhibitor pharmacology is the discovery that some inhibitors not only block kinase activity but also induce the degradation of the target protein.[3] This can be a highly desirable therapeutic feature. Researchers can test for this by performing a Western blot for the target kinase after treating cells with the inhibitor for 24-48 hours.

Conclusion

N-(1-Isopropyl-1H-pyrazol-5-yl)formamide represents a valuable and validated starting point for the discovery of novel kinase inhibitors. Its utility lies in the privileged pyrazole core, which provides a robust anchor into the highly conserved hinge region of the kinase ATP-binding site. By leveraging this scaffold and applying the systematic workflow and protocols outlined in this guide—from initial biochemical screening to advanced cellular characterization—researchers can efficiently synthesize and evaluate new chemical entities with the potential to become next-generation targeted therapies.

References

  • INiTS. (2020, November 26). Cell-based test for kinase inhibitors.
  • Eurofins Discovery. Cell-based Tyrosine Kinase Assays, Detect RTK/CTK Signaling.
  • Creative Biolabs. (2023, December 18). Immuno-oncology Cell-based Kinase Assay Service.
  • Ouellette, S. B., Noel, B. M., & Parker, L. L. (2016). A Cell-Based Assay for Measuring Endogenous BcrAbl Kinase Activity and Inhibitor Resistance. PLOS One.
  • Kinase Logistics. Cell-based Kinase Profiling Service.
  • RSC Publishing. (2024, October 29). Discovery of pyrazole-based analogs as CDK2 inhibitors with apoptotic-inducing activity: design, synthesis and molecular dynamics study.
  • PMC. Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects.
  • SpringerLink. (2025, February 5). Discovery of Pyrazole-Based CDK8 Inhibitors Using High-Throughput Virtual Screening.
  • PMC. Molecular Modelling Studies on Pyrazole Derivatives for the Design of Potent Rearranged during Transfection Kinase Inhibitors.
  • PubMed. (2015, November 15). Identification of N-(1H-pyrazol-4-yl)carboxamide inhibitors of interleukin-1 receptor associated kinase 4: Bicyclic core modifications.
  • Journal of Applied Pharmaceutical Science. Discovery of pyrazole–pyrazoline derivatives as VEGFR-2 kinase inhibitors: In silico approach.
  • ACS Publications. (2023, May 30). Design and Synthesis of Pyrazole-Based Macrocyclic Kinase Inhibitors Targeting BMPR2.
  • ResearchGate. (2025, August 6). Synthesis, Crystal Structure, and Activity of Pyrazole-Based Inhibitors of p38 Kinase | Request PDF.
  • MDPI. (2022, November 27). Discovery of 3-Amino-1H-pyrazole-Based Kinase Inhibitors to Illuminate the Understudied PCTAIRE Family.
  • ResearchGate. (2025, August 7). ChemInform Abstract: Selective Synthesis of Pyrazolo[3,4-d]pyrimidine, N-(1H-Pyrazol-5-yl)formamide, or N-(1H-Pyrazol-5-yl)formamidine Derivatives from N-1-Substituted-5-aminopyrazoles with New Vilsmeier-Type Reagents..
  • MDPI. The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies.
  • PubMed. (2017, January 5). Identification of a novel 5-amino-3-(5-cyclopropylisoxazol-3-yl)-1-isopropyl-1H-pyrazole-4-carboxamide as a specific RET kinase inhibitor.
  • PubMed. (2022, May 15). Novel N-(1H-Pyrazol-5-yl)nicotinamide Derivatives: Design, Synthesis and Antifungal Activity.
  • chemical-kinomics. Drug Discovery - Inhibitor.
  • Journal of Chemical and Pharmaceutical Research. Synthesis, characterization and biological evaluation of some novel carboxamide derivatives of pyrazole.
  • ResearchGate. Pyrazole derivative in preclinical study. | Download Scientific Diagram.
  • SciSpace. Synthesis and Structure-Activity Relationships of Pyrazole-based Inhibitors of Meprin α and β.
  • Chemsrc. (2025, September 26). 4-fluoro-N-(1-isopropyl-3-methyl-1H-pyrazol-5-yl)benzamide.
  • Medical Xpress. (2025, November 26). Kinase inhibitors can accelerate the degradation of target proteins, study reveals.
  • Monash University. 1-methyl-1H-pyrazole-5-carboxamide derivatives exhibit unexpected acute mammalian toxicity.
  • PubMed. (2021, January 14). 1-Methyl-1 H-pyrazole-5-carboxamide Derivatives Exhibit Unexpected Acute Mammalian Toxicity.
  • MDPI. (2021, January 18). N-(6-Chloro-3-nitropyridin-2-yl)-5-(1-methyl-1H-pyrazol-4-yl)isoquinolin-3-amine.
  • ACS Publications. (2021, September 1). Discovery and SAR Evolution of Pyrazole Azabicyclo[3.2.1]octane Sulfonamides as a Novel Class of Non-Covalent N.

Sources

Application Note: Solvent Selection & Reaction Protocols for N-(1-Isopropyl-1H-pyrazol-5-yl)formamide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

N-(1-Isopropyl-1H-pyrazol-5-yl)formamide is a critical intermediate in the synthesis of bioactive fused heterocycles (e.g., pyrazolo[3,4-d]pyrimidines) and a precursor for isocyanide-based multicomponent reactions (Ugi/Passerini). Its unique structure combines a lipophilic isopropyl group with a reactive, polar formamide moiety on a basic pyrazole ring. This application note provides an evidence-based guide for solvent selection, focusing on three primary transformations: Dehydration to Isocyanides , Cyclization to Fused Systems , and Hydrolysis .

Physicochemical Profile & Solubility Logic

The solubility of N-(1-Isopropyl-1H-pyrazol-5-yl)formamide is governed by the competition between the hydrophobic isopropyl group and the hydrogen-bond donating/accepting formamide group.

Solubility Matrix
SolventSolubilityApplication SuitabilityRationale
Dichloromethane (DCM) HighDehydration Excellent solubilizer; low boiling point allows easy removal; non-nucleophilic.
Dimethylformamide (DMF) HighCyclization/Alkylation High dielectric constant dissolves polar intermediates; high boiling point supports thermal cyclization.
Ethanol (EtOH) ModerateCrystallization/Hydrolysis Good for cooling crystallization; protic nature supports hydrolysis but interferes with dehydrating agents (POCl₃).
Toluene ModerateScale-up Dehydration Higher boiling point than DCM; forms azeotropes with water; safer for large-scale operations.
Water LowWorkup (Anti-solvent) Used to quench reactions and precipitate the product (or wash away salts).

Core Application: Dehydration to Isocyanide

Target Product: 5-Isocyano-1-isopropyl-1H-pyrazole Reaction Class: Elimination

The conversion of the formamide group to an isocyanide (isonitrile) is the most common application for this scaffold, enabling subsequent multicomponent reactions. The standard protocol utilizes Phosphoryl Chloride (POCl₃) and a tertiary amine base.

Solvent Selection: Dichloromethane (DCM) vs. Toluene
  • DCM (Preferred for Lab Scale): It maintains the solubility of the starting material at 0°C (critical for controlling the exotherm of POCl₃ addition). It is easily removed during workup, minimizing thermal stress on the unstable isocyanide.

  • Toluene (Preferred for Scale-up): Used when higher temperatures are required to drive the reaction or to avoid chlorinated solvents. However, solubility at 0°C must be validated.

Detailed Protocol (Self-Validating)

Reagents:

  • Substrate: N-(1-Isopropyl-1H-pyrazol-5-yl)formamide (1.0 equiv)

  • Dehydrating Agent: POCl₃ (1.1 equiv)

  • Base: Triethylamine (Et₃N) or Diisopropylamine (3.0 equiv)

  • Solvent: Anhydrous DCM (0.2 M concentration)

Step-by-Step Workflow:

  • Dissolution: Dissolve the formamide substrate in anhydrous DCM under an inert atmosphere (N₂ or Ar). Ensure the solution is clear.

  • Base Addition: Add Et₃N. The solution may warm slightly; cool to -5°C to 0°C using an ice/salt bath.

  • Activation (Critical Step): Add POCl₃ dropwise over 20 minutes.

    • Validation: Monitor internal temperature; do not exceed 5°C.

  • Reaction: Stir at 0°C for 1 hour.

    • Validation (TLC): Elute with 30% EtOAc/Hexanes. The formamide (lower R_f) should disappear; the isocyanide (higher R_f) appears.

    • Validation (NMR): Disappearance of the formyl proton (~8.5 ppm, broad s) and appearance of the isocyanide carbon signal (~160 ppm).

  • Quench: Pour the mixture into a saturated Na₂CO₃ solution (0°C) to neutralize excess acid. Stir vigorously for 30 minutes.

  • Extraction: Separate the organic layer. Wash aqueous layer with DCM (2x).

  • Drying: Dry combined organics over Na₂SO₄ and concentrate in vacuo at <30°C (Isocyanides can be volatile/unstable).

Workflow Diagram (DOT)

DehydrationProtocol Start Start: Formamide Substrate Solvent Dissolve in Anhydrous DCM (0.2 M) Start->Solvent Cooling Cool to -5°C Add Et3N (3.0 equiv) Solvent->Cooling Addition Dropwise Addition of POCl3 (Maintain T < 5°C) Cooling->Addition Monitor Monitor: TLC/NMR (Check for Isocyanide formation) Addition->Monitor Monitor->Addition Incomplete (Add time) Quench Quench: Sat. Na2CO3 (Vigorous Stirring) Monitor->Quench Conversion Complete Workup Extract (DCM) -> Dry -> Concentrate Quench->Workup End Product: 5-Isocyano-1-isopropyl-pyrazole Workup->End

Caption: Optimized workflow for the dehydration of N-heteroaryl formamides using POCl₃/DCM.

Application 2: Cyclization to Pyrazolo[3,4-d]pyrimidines

Target Product: Pyrazolo[3,4-d]pyrimidine derivatives Reaction Class: Vilsmeier-Haack / Condensation

The formamide group can serve as a "C1" source to close the pyrimidine ring when reacted with Vilsmeier reagents.

Solvent Selection: Dimethylformamide (DMF)[1][2]
  • Role: DMF acts as both the solvent and the reagent (source of the electrophilic Vilsmeier salt when treated with POCl₃).

  • Temperature: These reactions often require heating (60–100°C). DMF’s high boiling point (153°C) is ideal.

  • Alternative: Neat reaction (using excess formamide) is possible but makes workup difficult due to the high viscosity and water solubility of formamide.

Protocol Insight: When reacting the N-(1-Isopropyl-1H-pyrazol-5-yl)formamide with an amine (e.g., ammonia or an aniline) to close the ring, DMF is superior to alcohols because it prevents side reactions (ester formation) and solubilizes the polar transition state.

Troubleshooting & Solvent Compatibility Matrix

Use this table to diagnose reaction failures related to solvent choice.

IssueProbable CauseCorrective Action
Low Yield (Dehydration) Hydrolysis of POCl₃ due to wet solvent.Ensure DCM is distilled over CaH₂ or passed through activated alumina.
Product Degradation Acidic workup hydrolyzed the isocyanide.Ensure Quench uses basic Na₂CO₃ or NaHCO₃; do not use water alone.
Incomplete Reaction Low solubility of substrate.Switch from Toluene to DCM or add a co-solvent like THF (if compatible with reagents).
Oiling Out Product is too lipophilic for aqueous workup.Use a brine wash to break emulsions; add a small amount of MeOH to the organic layer during extraction.

Reaction Pathway Visualization

The following diagram illustrates the divergent reactivity of the formamide scaffold based on solvent and reagent selection.

ReactionPathways Center N-(1-Isopropyl-1H-pyrazol-5-yl) formamide Path1 Dehydration (POCl3 / Et3N) Center->Path1 DCM, 0°C Path2 Cyclization (Vilsmeier / Amine) Center->Path2 DMF, Heat Path3 Hydrolysis (HCl / EtOH) Center->Path3 Reflux Prod1 Isocyanide (Ugi/Passerini Precursor) Path1->Prod1 Prod2 Pyrazolo[3,4-d]pyrimidine Path2->Prod2 Prod3 5-Aminopyrazole (Deprotection) Path3->Prod3

Caption: Divergent synthesis pathways for N-(1-Isopropyl-1H-pyrazol-5-yl)formamide.

References

  • General Dehydration Protocol: Wang, X., Wang, Q. G., & Luo, Q. L. (2015).[1] Synthesis of Isonitriles from N-Substituted Formamides Using Triphenylphosphine and Iodine.[2][3] Synthesis, 47(01), 49-54.[1][3]

  • Vilsmeier-Type Cyclization: Fichez, J., Busca, P., & Prestat, G. (2025). Recent Advances in Aminopyrazoles Synthesis and Functionalization. Società Chimica Italiana.

  • Solubility & Properties: BenchChem Application Notes. (2025).[1][4][5][6][7] Application Notes and Protocols for the Derivatization of 1-isopropyl-3-methyl-4-nitro-1H-pyrazole for SAR Studies.

  • Isocyanide Synthesis Review: Porcheddu, A., Giacomelli, G., & Salaris, M. (2005).[1][7] Microwave-Assisted Synthesis of Isonitriles: A General Simple Methodology. The Journal of Organic Chemistry, 70(6), 2361-2363.[7]

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing the Synthesis of N-(1-Isopropyl-1H-pyrazol-5-yl)formamide

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the synthesis of N-(1-Isopropyl-1H-pyrazol-5-yl)formamide. This resource is designed for researchers, chemists, and drug development professionals to provide in-depth troubleshooting strategies and answers to frequently encountered challenges during this specific formylation reaction. Our goal is to move beyond simple protocols and explain the underlying chemical principles, empowering you to diagnose issues and rationally optimize your reaction for higher yields and purity.

The target molecule, N-(1-Isopropyl-1H-pyrazol-5-yl)formamide, is synthesized via the N-formylation of its corresponding amine precursor, 1-isopropyl-1H-pyrazol-5-amine. While seemingly straightforward, this nucleophilic acyl substitution can be prone to low yields due to incomplete conversion, side reactions, or product loss during workup. This guide provides a systematic approach to overcoming these obstacles.

Core Reaction Mechanism: N-Formylation of 1-isopropyl-1H-pyrazol-5-amine

The reaction proceeds via a nucleophilic attack of the primary amine on the carbonyl carbon of the formylating agent, most commonly formic acid. The mechanism, especially when acid-catalyzed, involves the protonation of the formic acid's carbonyl oxygen, which significantly increases the electrophilicity of the carbonyl carbon. The amine's lone pair of electrons then attacks this activated carbon, leading to a tetrahedral intermediate. Subsequent dehydration yields the final formamide product.[1][2]

ReactionMechanism cluster_reactants Reactants cluster_product Products Amine 1-Isopropyl-1H-pyrazol-5-amine (Nucleophile) TetrahedralIntermediate Tetrahedral Intermediate Amine->TetrahedralIntermediate Nucleophilic Attack FormicAcid Formic Acid (Formylating Agent) ActivatedCarbonyl Protonated Formic Acid (Enhanced Electrophile) FormicAcid->ActivatedCarbonyl Protonation H_plus H⁺ (Catalyst) ActivatedCarbonyl->TetrahedralIntermediate Nucleophilic Attack Product N-(1-Isopropyl-1H-pyrazol-5-yl)formamide TetrahedralIntermediate->Product Dehydration Water H₂O

Caption: General mechanism for acid-catalyzed N-formylation.

Troubleshooting Guide: Enhancing Your Reaction Yield

This section addresses the most common issues encountered during the synthesis in a direct question-and-answer format.

Q1: My reaction yield is disappointingly low (<50%). What are the most common reasons?

Low yield is typically a result of one or more of the following factors: incomplete reaction, competing side reactions, or product loss during the workup and purification stages. A systematic approach is crucial. First, ensure your reaction is actually proceeding to completion before optimizing the workup.

Q2: How can I confirm the reaction is complete and what can I do to drive it forward?

Incomplete conversion is the most frequent cause of low yields. Reaction monitoring is essential.

  • Reaction Monitoring: Use Thin-Layer Chromatography (TLC) or LC-MS to track the disappearance of the starting amine. A common mistake is to stop the reaction prematurely.

  • Stoichiometry: Formic acid is both a reagent and can act as a solvent. Using a significant excess (3 to 10 equivalents or more) can help drive the reaction equilibrium towards the product.[3] Many successful procedures perform the reaction "neat" using formic acid as the solvent.[4]

  • Temperature: This reaction often requires heating. A typical temperature range is 60-80 °C.[3] Higher temperatures increase the reaction rate but can also lead to the degradation of starting materials or products if maintained for too long. Start at 60 °C and slowly increase if the conversion is sluggish.

  • Water Removal: The reaction produces one equivalent of water. While often not a major issue when using a large excess of formic acid, in some setups, removing water can shift the equilibrium to favor the product. This can be achieved by conducting the reaction in a solvent like toluene with a Dean-Stark apparatus.[5]

Q3: My TLC plate shows multiple new spots, and my crude NMR is messy. What side reactions could be occurring?

Side reactions can significantly consume your starting material and complicate purification.

  • Thermal Degradation: Pyrazole rings, while aromatic, can be susceptible to degradation under harsh acidic conditions and high temperatures over extended periods. If you suspect this, try running the reaction at a lower temperature for a longer time.

  • Ring Formylation (Vilsmeier-Haack type): While less common with formic acid alone, aggressive formylating agents like a pre-formed Vilsmeier reagent (e.g., POCl₃/DMF) can lead to formylation on the electron-rich pyrazole ring, typically at the C4 position.[6][7][8] This is generally not a concern unless strong dehydrating agents or catalysts that can generate such species are present.

  • Impure Starting Material: The purity of your 1-isopropyl-1H-pyrazol-5-amine is critical. Impurities will carry through and potentially react, leading to a complex product mixture. Ensure the starting amine is fully characterized (NMR, MS) before use.

Q4: Is neat formic acid the best formylating agent, or should I consider alternatives?

For this transformation, formic acid is typically the most practical, cost-effective, and efficient choice.[3][4] However, if you are working with sensitive substrates or still face issues, other options exist.

Formylating Agent/SystemTypical ConditionsAdvantagesDisadvantages
Formic Acid (Neat) 60-80 °C, solvent-freeSimple, inexpensive, high atom economy.[3][4]Can require heating; excess acid must be removed.
Acetic Formic Anhydride Generated in situ from Ac₂O and HCOOHHighly reactive, can proceed at lower temperatures.[5]Reagent is moisture-sensitive; requires an extra preparation step.
Ethyl Formate Refluxing ethyl formate (54 °C)Milder conditions.[1]Slower reaction rates compared to formic acid.[1]
Iodine/Formic Acid 5 mol% I₂, 2 eq. HCOOH, 70 °CCatalytic, high yields, solvent-free.[9]Requires handling of iodine.
Q5: My reaction is very slow even with heating. Should I use a catalyst?

Yes, catalysis can significantly accelerate the reaction, allowing for milder conditions and potentially improving yields.

  • Iodine: A catalytic amount of molecular iodine (I₂) is highly effective for N-formylation with formic acid under solvent-free conditions.[9] The proposed mechanism involves the in-situ generation of HI, which protonates the formic acid, making it a more potent electrophile.[9]

  • Lewis Acids: Catalysts like ZnCl₂, InCl₃, or ZnO can activate the formic acid.[3] These are typically used in mole percentages (5-10 mol%) under solvent-free conditions at around 70 °C.[3]

  • Solid Acids: Reusable solid acid catalysts like Amberlite IR-120 or sulfated titania offer the advantage of easy removal by simple filtration.[3]

TroubleshootingFlowchart cluster_completion Reaction Optimization cluster_purity Purity Optimization cluster_workup Workup Optimization Start Low Yield of N-(1-Isopropyl-1H-pyrazol-5-yl)formamide CheckCompletion Is the reaction going to completion? (Monitor by TLC/LC-MS) Start->CheckCompletion IncreaseTemp Increase Temperature (e.g., 60°C -> 80°C) CheckCompletion->IncreaseTemp No CheckPurity Is the crude product mixture clean? (Check TLC/Crude NMR) CheckCompletion->CheckPurity Yes IncreaseTime Increase Reaction Time IncreaseTemp->IncreaseTime IncreaseReagent Increase Equivalents of Formic Acid IncreaseTime->IncreaseReagent AddCatalyst Add a Catalyst (e.g., I₂, ZnCl₂) IncreaseReagent->AddCatalyst AddCatalyst->CheckCompletion LowerTemp Lower Reaction Temperature (Reduce Degradation) CheckPurity->LowerTemp No CheckWorkup Is product being lost during workup/purification? CheckPurity->CheckWorkup Yes CheckAminePurity Verify Purity of Starting Amine LowerTemp->CheckAminePurity MilderReagent Use Milder Conditions (e.g., Ethyl Formate) CheckAminePurity->MilderReagent MilderReagent->CheckPurity OptimizeExtraction Optimize Extraction pH and Solvent CheckWorkup->OptimizeExtraction Yes GentlePurification Use Gentle Purification (e.g., careful column) OptimizeExtraction->GentlePurification

Caption: A logical workflow for troubleshooting low reaction yield.

Q6: How can I best perform the workup and purification to avoid losing my product?

The product is a formamide, which is generally stable but can be water-soluble to some extent.

  • Neutralization: After the reaction, cool the mixture to room temperature. If you used a large excess of formic acid, it's often best to first remove the bulk of it under reduced pressure. Then, dilute the residue with an organic solvent like ethyl acetate (EtOAc) or dichloromethane (DCM). Carefully neutralize any remaining acid by washing with a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Be cautious, as CO₂ evolution can cause pressure buildup. Wash until the aqueous layer is neutral or slightly basic (check with pH paper).

  • Extraction: After neutralization, wash the organic layer with water and then with brine to remove water-soluble impurities and inorganic salts.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure. Avoid excessive heat on the rotary evaporator.

  • Purification:

    • Column Chromatography: This is the most common method. The formamide product is moderately polar. A typical eluent system would be a gradient of ethyl acetate in hexanes or DCM/Methanol.

    • Recrystallization: If the crude product is a solid and of reasonable purity, recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes, isopropanol) can be an effective and scalable purification method.

Frequently Asked Questions (FAQs)

  • Q: What is a typical yield for this type of N-formylation?

    • A: With optimized conditions, yields for the N-formylation of aromatic and heterocyclic amines using formic acid are often reported in the range of 80% to excellent (>95%).[3][4][9] If your yields are significantly below this, it indicates a need for troubleshooting.

  • Q: My starting material, 1-isopropyl-1H-pyrazol-5-amine, is not available. How can it be synthesized?

    • A: A common route involves the condensation of isopropylhydrazine with a suitable 3-carbon electrophile that has a nitrile group, such as 3-aminocrotononitrile or an α-cyanoketone.[10] These reactions can often be performed efficiently under microwave irradiation in an acidic aqueous medium.[10]

  • Q: Can this reaction be performed under solvent-free conditions?

    • A: Yes, absolutely. Many of the most efficient protocols for this reaction are conducted under solvent-free (neat) conditions, using an excess of formic acid as both the reagent and the reaction medium.[3][4][9] This approach is environmentally friendly and simplifies the initial stages of the workup.

  • Q: How should I handle formic acid safely?

    • A: Formic acid is corrosive and can cause severe skin burns and eye damage. Always handle it in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including gloves (butyl or neoprene are recommended), a lab coat, and chemical splash goggles.

Validated Experimental Protocols

Protocol 1: Standard N-Formylation using Neat Formic Acid

This protocol is a robust starting point for optimization.

  • To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 1-isopropyl-1H-pyrazol-5-amine (1.0 eq).

  • Add formic acid (98-100%, 5.0 to 10.0 eq).

  • Heat the reaction mixture to 60-70 °C with stirring.

  • Monitor the reaction's progress by TLC (e.g., using 50% ethyl acetate in hexanes as the eluent). The starting amine should be more polar than the formamide product.

  • Once the starting amine is consumed (typically 2-6 hours), cool the mixture to room temperature.

  • Remove the excess formic acid under reduced pressure.

  • Proceed with the workup and purification as described in Q6 .

Protocol 2: Iodine-Catalyzed N-Formylation

This method is highly efficient and uses milder conditions.[9]

  • In a round-bottom flask, combine 1-isopropyl-1H-pyrazol-5-amine (1.0 eq), formic acid (2.0 eq), and molecular iodine (I₂) (0.05 eq).

  • Heat the solvent-free mixture to 70 °C with stirring.

  • Monitor the reaction by TLC. The reaction is often complete within 1-3 hours.

  • After completion, cool the mixture to room temperature.

  • Dilute with ethyl acetate and wash with a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) to remove the iodine (the color will disappear).

  • Proceed with the standard neutralization and extraction workup as described in Q6 .

References
  • Prakash, C., et al. (2012). An efficient, catalyst- and solvent-free N-formylation of aromatic and aliphatic amines. ResearchGate. Available at: [Link]

  • BenchChem. (2025). Troubleshooting side reactions during the formylation step of synthesis. BenchChem Tech Support.
  • Dick, A. R., & Sanford, M. S. (2014). Formylation of Amines. Molecules, 19(6), 7688-7704. Available at: [Link]

  • Slideshare. (2017). Pyrazole - Synthesis of Pyrazole - Characteristic Reactions of Pyrazole - Medicinal uses of Pyrazole. Available at: [Link]

  • Wikipedia. (n.d.). Formylation. Wikipedia. Available at: [Link]

  • Yadav, J. S., et al. (2020). Efficient N-formylation of primary aromatic amines using novel solid acid magnetic nanocatalyst. RSC Advances, 10(70), 42938-42945. Available at: [Link]

  • Dar, A. M., & Shamsuzzaman. (2015). A Concise Review on the Synthesis of Pyrazole Heterocycles. Journal of Nuclear Medicine & Radiation Therapy, 6(5). Available at: [Link]

  • Al-Amiery, A. A., et al. (2023). Synthesis and Antimicrobial Activity of New 4-Fromyl Pyrazole Derivatives Drived from Galloyl Hydrazide. Chemical Methodologies, 7(4), 282-290.
  • Request PDF. (n.d.). Formylation of N-arylpyrazole containing active amino group using Vilsmeier-Haack reaction.
  • Dawane, B. S., et al. (2011). Clean and Green Approach for N-formylation of Amines using Formic acid under neat reaction condition. Archives of Applied Science Research, 3(3), 246-251. Available at: [Link]

  • Dick, A. R., & Sanford, M. S. (2014). Formylation of Amines. Molecules, 19(6), 7688-7704. Available at: [Link]

  • Law, J., et al. (2019). Microwave-Assisted Preparation of 1-Aryl-1H-pyrazole-5-amines. Journal of Visualized Experiments, (148). Available at: [Link]

Sources

troubleshooting low purity in N-(1-Isopropyl-1H-pyrazol-5-yl)formamide synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of N-(1-Isopropyl-1H-pyrazol-5-yl)formamide. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues encountered during this synthesis, with a focus on achieving high purity. The information provided herein is based on established chemical principles and field-proven insights to ensure scientific integrity and experimental success.

Introduction

The synthesis of N-(1-Isopropyl-1H-pyrazol-5-yl)formamide is a critical step in the development of various pharmaceutical intermediates. The most common route involves the formylation of 1-isopropyl-1H-pyrazol-5-amine. While seemingly straightforward, this reaction can be prone to issues leading to low purity of the final product. This guide provides a comprehensive question-and-answer-based approach to troubleshoot these challenges, explaining the underlying chemistry to empower you to make informed decisions in your experimental work.

Troubleshooting Guide & FAQs

This section addresses specific problems you may encounter during the synthesis and purification of N-(1-Isopropyl-1H-pyrazol-5-yl)formamide.

Reaction & Synthesis Issues

Q1: My reaction is sluggish or incomplete, resulting in a low yield of the desired product. What are the likely causes?

A1: An incomplete reaction is a common issue that can often be traced back to several key factors:

  • Purity of Starting Material: The purity of the starting material, 1-isopropyl-1H-pyrazol-5-amine, is crucial. Impurities can interfere with the reaction. It is advisable to verify the purity of the starting amine by NMR or HPLC before proceeding.

  • Inefficient Formylating Agent: The choice and preparation of the formylating agent are critical.

    • Formic Acid/Acetic Anhydride Method: If using acetic formic anhydride (AFA) generated in situ from formic acid and acetic anhydride, ensure that the reagents are of high purity and the AFA is freshly prepared. This mixed anhydride is more stable than pure formic anhydride but should be used shortly after its formation.[1] The reaction of formic acid with acetic anhydride is exothermic and should be performed at low temperatures (e.g., -20°C to 0°C) to ensure its integrity.[2]

    • Vilsmeier-Haack Reagent: If employing a Vilsmeier-Haack reagent (e.g., from DMF and POCl₃), it is imperative that the reaction is carried out under anhydrous conditions. The Vilsmeier reagent is highly reactive towards water, which would quench it and halt the formylation.[3][4]

  • Reaction Temperature: Formylation reactions can be temperature-sensitive.

    • For the AFA method, the reaction is often carried out at low temperatures (e.g., 0°C) to control the exothermic nature and improve selectivity.[1]

    • The Vilsmeier-Haack reaction may require heating to proceed at a reasonable rate, but excessive temperatures can lead to side product formation.[3] Careful monitoring of the reaction progress by TLC or HPLC is recommended to determine the optimal temperature and reaction time.

  • Inadequate Mixing: Ensure efficient stirring throughout the reaction, especially if there are multiple phases or if reagents are added portion-wise.

Q2: I am observing the formation of significant byproducts. What are the possible side reactions?

A2: The formation of byproducts is a primary cause of low purity. The structure of 5-aminopyrazoles allows for several potential side reactions:

  • Formation of Pyrazolo[3,4-d]pyrimidines: This is a common side reaction when formylating 5-aminopyrazoles, especially under Vilsmeier-Haack conditions or with other formylating agents in the presence of an acid.[5] The initial formamide product can undergo an intramolecular cyclization, followed by elimination, to form the fused pyrimidine ring system.

  • Di-formylation: While less common for this specific substrate, di-formylation at the amine and potentially at the C4 position of the pyrazole ring can occur under harsh reaction conditions or with a large excess of the formylating agent.

  • Reaction with Solvent: Protic solvents like alcohols can react with the formylating agent, reducing its effective concentration and introducing impurities. It is generally advisable to use aprotic solvents for formylation reactions.

Logical Workflow for Troubleshooting Side Product Formation:

side_products start High Level of Side Products Observed check_reaction Identify Side Products by MS/NMR start->check_reaction is_pyrimidine Is the major byproduct a pyrazolo[3,4-d]pyrimidine? check_reaction->is_pyrimidine yes_pyrimidine Modify reaction conditions: - Lower temperature - Reduce reaction time - Use a milder formylating agent (e.g., formic acid/DCC) is_pyrimidine->yes_pyrimidine Yes no_pyrimidine Is di-formylation or other unexpected product observed? is_pyrimidine->no_pyrimidine No end Optimized Reaction with Minimal Side Products yes_pyrimidine->end yes_other Optimize stoichiometry of formylating agent. Ensure anhydrous conditions. Consider a different solvent. no_pyrimidine->yes_other Yes yes_other->end

Caption: Troubleshooting workflow for side product formation.

Purification & Purity Issues

Q3: I am having difficulty purifying my product by column chromatography. Are there alternative methods?

A3: While silica gel column chromatography is a common purification technique, N-(1-Isopropyl-1H-pyrazol-5-yl)formamide can be somewhat polar, which may lead to tailing and difficult separation from polar impurities. Consider the following alternatives:

  • Recrystallization: This is often a highly effective method for purifying solid compounds. The key is to find a suitable solvent or solvent system where the product has high solubility at elevated temperatures and low solubility at room temperature or below.

    • Solvent Screening: Test a range of solvents with varying polarities (e.g., ethyl acetate, isopropanol, ethanol, toluene, and mixtures with hexanes).

    • Procedure: Dissolve the crude product in a minimal amount of the hot solvent, then allow it to cool slowly to promote the formation of pure crystals.[4]

  • Acid-Base Extraction: The pyrazole ring has basic nitrogen atoms. You may be able to exploit this by dissolving the crude product in an organic solvent and washing with a dilute aqueous acid (e.g., 1M HCl). The protonated product may move to the aqueous phase, leaving non-basic impurities in the organic layer. Subsequently, neutralizing the aqueous layer with a base (e.g., NaHCO₃ or NaOH) and extracting with an organic solvent can recover the purified product. A patent for purifying pyrazoles mentions the formation and crystallization of acid addition salts.[6]

Q4: My final product appears pure by TLC, but NMR and/or HPLC analysis shows the presence of impurities. What could these be?

A4: Co-elution on TLC is a common issue. NMR and HPLC are more powerful techniques for purity assessment.

  • Residual Solvents: NMR is particularly sensitive to the presence of residual solvents from the reaction or purification. Consult a table of common NMR solvent impurities to identify them.[7]

  • Isomeric Impurities: If the synthesis of the starting material, 1-isopropyl-1H-pyrazol-5-amine, was not regioselective, you might have the isomeric N-(1-isopropyl-1H-pyrazol-3-yl)formamide present. The signals for this isomer in the NMR spectrum would be subtly different.

  • Starting Material: Incomplete reaction will result in the presence of 1-isopropyl-1H-pyrazol-5-amine.

  • Formic Acid/Acetic Acid: If formic acid or acetic acid was used in the formylation and the workup was not thorough, these can remain in the final product.

Data Summary for Purity Analysis:

Analytical TechniquePotential Impurities to DetectKey Observables
¹H NMR Residual Solvents, Unreacted Starting Material, Isomeric Byproducts, Formic/Acetic AcidCharacteristic signals for common solvents.[7] Presence of amine proton from starting material. Different chemical shifts for pyrazole ring protons in isomeric impurities.
¹³C NMR Isomeric ByproductsDistinct chemical shifts for the carbon atoms of the pyrazole ring in different isomers.
RP-HPLC All non-volatile impuritiesSeparate peaks for starting material, product, and byproducts. Purity can be quantified by peak area percentage.
LC-MS All impuritiesProvides molecular weight information to help identify unknown peaks observed in the HPLC chromatogram.
Analytical Characterization

Q5: What are the expected NMR and HPLC characteristics for pure N-(1-Isopropyl-1H-pyrazol-5-yl)formamide?

  • ¹H NMR:

    • A doublet for the methyl protons of the isopropyl group.

    • A septet for the methine proton of the isopropyl group.

    • Two distinct signals for the protons on the pyrazole ring (likely doublets).

    • A signal for the formyl proton (-CHO).

    • A signal for the amide proton (-NH-).

  • ¹³C NMR:

    • Signals for the two distinct methyl carbons of the isopropyl group.

    • A signal for the methine carbon of the isopropyl group.

    • Signals for the carbon atoms of the pyrazole ring.

    • A signal for the formyl carbon.

  • RP-HPLC:

    • A single major peak should be observed under optimized conditions. A suitable starting point for method development would be a C18 column with a gradient elution using acetonitrile and water (potentially with a small amount of formic or trifluoroacetic acid to improve peak shape).[8][9]

Experimental Protocols

Protocol 1: Formylation using Acetic Formic Anhydride (AFA)

This protocol is based on general procedures for the N-formylation of amines using in situ generated AFA.[1][2]

Materials:

  • 1-isopropyl-1H-pyrazol-5-amine

  • Formic acid (98-100%)

  • Acetic anhydride

  • Anhydrous diethyl ether or dichloromethane (DCM)

  • Saturated sodium bicarbonate solution

  • Anhydrous sodium sulfate or magnesium sulfate

Procedure:

  • Preparation of Acetic Formic Anhydride (AFA):

    • In a round-bottom flask, cool formic acid (1.2 equivalents) to 0°C in an ice bath.

    • Slowly add acetic anhydride (1.1 equivalents) dropwise with stirring, maintaining the temperature below 10°C.

    • Stir the mixture at 0°C for 30 minutes to ensure the formation of AFA.

  • Formylation Reaction:

    • Dissolve 1-isopropyl-1H-pyrazol-5-amine (1.0 equivalent) in anhydrous diethyl ether or DCM in a separate flask and cool to 0°C.

    • Slowly add the freshly prepared AFA solution to the amine solution with vigorous stirring.

    • Monitor the reaction progress by TLC. The reaction is often complete within 1-2 hours.

  • Work-up:

    • Once the reaction is complete, quench by the slow addition of ice-cold water.

    • Transfer the mixture to a separatory funnel and wash with a saturated solution of sodium bicarbonate until the effervescence ceases.

    • Wash with brine, dry the organic layer over anhydrous sodium sulfate, and filter.

    • Remove the solvent under reduced pressure to obtain the crude product.

  • Purification:

    • Purify the crude product by recrystallization from a suitable solvent (e.g., ethyl acetate/hexanes) or by column chromatography on silica gel.

Experimental Workflow Diagram:

formylation_workflow cluster_prep AFA Preparation cluster_reaction Formylation cluster_workup Work-up & Purification prep_start Mix Formic Acid and Acetic Anhydride at 0°C prep_stir Stir for 30 min at 0°C prep_start->prep_stir react_add Add AFA Solution Dropwise prep_stir->react_add react_start Dissolve Amine in Anhydrous Solvent at 0°C react_start->react_add react_monitor Monitor by TLC react_add->react_monitor workup_quench Quench with Ice-Water react_monitor->workup_quench workup_wash Wash with NaHCO₃ and Brine workup_quench->workup_wash workup_dry Dry and Evaporate Solvent workup_wash->workup_dry purify Purify by Recrystallization or Chromatography workup_dry->purify

Caption: Workflow for N-formylation using AFA.

References

  • BenchChem. (2025). Application Notes and Protocols: Selective Formylation Using Formic Anhydride and Its Precursors. BenchChem.
  • REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. (n.d.). Retrieved from [Link]

  • Chemistry Steps. (2023, April 24). Vilsmeier-Haack Reaction. Chemistry Steps. [Link]

  • Formylation of Amines. (2014). Molecules, 19(6), 7686-7704. [Link]

  • 5-Aminopyrazole as precursor in design and synthesis of fused pyrazoloazines. (2018). Arkivoc, 2018(5), 1-38.
  • BenchChem. (2025). Minimizing impurities in the synthesis of 1-isopropyl-3-methyl-4-nitro-1H-pyrazole. BenchChem.
  • Organic Chemistry Portal. (n.d.). Vilsmeier-Haack Reaction. Retrieved from [Link]

  • A Practical and Convenient Procedure for the N-Formylation of Amines Using Formic Acid. (n.d.). Bull. Korean Chem. Soc., 20(1), 141-143.
  • Reddit. (2023, April 5). Formylation of Amines with Acetic Formic Anhydride. r/OrganicChemistry. [Link]

  • Organic Chemistry Portal. (n.d.). Vilsmeier-Haack Reaction. Retrieved from [Link]

  • Chemistry Stack Exchange. (2021, May 21). About the Vilsmeier-Haack formylation of this compound. Chemistry Stack Exchange. [Link]

  • The Royal Society of Chemistry. (n.d.). [Ce(L-Pro)2]2 (Oxa) as a heterogeneous recyclable catalyst: Synthesis of pyrazoles under mild reaction conditions. The Royal Society of Chemistry.
  • Google Patents. (n.d.). WO2011076194A1 - Method for purifying pyrazoles.
  • ResearchGate. (2025, August 7). ChemInform Abstract: Selective Synthesis of Pyrazolo[3,4-d]pyrimidine, N-(1H-Pyrazol-5-yl)formamide, or N-(1H-Pyrazol-5-yl)formamidine Derivatives from N-1-Substituted-5-aminopyrazoles with New Vilsmeier-Type Reagents.
  • 5 Combination of 1H and 13C NMR Spectroscopy. (n.d.).
  • Jetir.Org. (n.d.). N-FORMYLATION OF ANILINES AND AMINES USING FORMIC ACID-ACETIC ANHYDRIDE OVER SILICA GEL. Jetir.Org.
  • BenchChem. (2025). Application Notes and Protocols for the Derivatization of 1-isopropyl-3-methyl-4-nitro-1H-pyrazole for SAR Studies. BenchChem.
  • A Mini-Review 5-Amino-N-Substituted Pyrazoles as Building Blocks for Bioactive Molecules. (n.d.). Modern Chemistry, 5(6), 99-105.
  • Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles utilizing novel modified LDH. (2023). RSC Advances, 13(47), 33024-33035.
  • ResearchGate. (n.d.). 1 H and 13 C NMR spectral characteristics of 1H-pyrazole Tabela 1....
  • Chemical Methodologies. (2023, April 15). Synthesis and Antimicrobial Activity of New 4-Fromyl Pyrazole Derivatives Drived from Galloyl Hydrazide. Chemical Methodologies. [Link]

  • A Highly Validated RP-HPLC Method for Pyrazoline Derivative Having Anti-inflammatory Activity. (2014). Int. J. Chem. Pharm. Anal., 1(3), 134-139.
  • ResearchGate. (n.d.). (PDF) 1H and 13C NMR study of perdeuterated pyrazoles.
  • Enantioselective Separation of Chiral N1-Substituted-1H-pyrazoles: Greenness Profile Assessment and Chiral Recognition Analysis. (2021). ACS Omega, 6(44), 29599-29610.
  • Formylation of Amines. (2014). Molecules, 19(6), 7686-7704.
  • BenchChem. (2025). Application Note: High-Performance Liquid Chromatography (HPLC) Method for Purity Analysis of Ethyl 4-(1H-pyrazol-1-yl)
  • SciSpace. (2017, February 24).
  • NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. (2016). Organic Process Research & Development, 20(7), 1194-1200.
  • Master Analyse et Controle. (n.d.). Developing and validating an HPLC method to quantify an IPA (Ingredient Pharmaceutical Active). Master Analyse et Controle.
  • Jetir.Org. (n.d.).
  • ResearchGate. (2025, November 10). On the formation of uncommon pyrazoloazepines from 5-aminopyrazoles as by-products in the Clauson-Kaas reaction | Request PDF.
  • Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. (2021). Molecules, 26(1), 134.
  • Direct Preparation of N-Substituted Pyrazoles from Primary Aliphatic or Aromatic Amines. (2021). The Journal of Organic Chemistry, 86(14), 9544-9554.
  • HPLC method for analyzing new compounds – analogs of an antineoplastic drug. (2020).
  • ResearchGate. (n.d.). Scheme 49: Synthesis of 5-aminopyrazoles via ring transformation.

Sources

minimizing byproduct formation during pyrazole formylation

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Minimizing Byproduct Formation During Pyrazole Formylation

Case ID: PYR-CHO-OPT-001 Subject: Optimization of Vilsmeier-Haack Formylation for Pyrazole Substrates Assigned Specialist: Senior Application Scientist, Process Chemistry Division[1]

Executive Summary

The Vilsmeier-Haack (VH) reaction is the industry standard for introducing a formyl group at the C4 position of pyrazoles.[2] However, the electron-rich nature of pyrazoles, combined with the high reactivity of the chloromethyleneiminium salt (Vilsmeier reagent), often leads to specific byproduct profiles: N-formylation , ring chlorination , and dimerization .[1]

This guide provides a root-cause analysis of these side reactions and an optimized protocol to maximize the yield of the desired 4-formylpyrazole.

Part 1: Mechanistic Pathways & Byproduct Formation[1]

To minimize byproducts, one must understand where the reaction diverges from the desired pathway. The Vilsmeier reagent is bifunctional: it is both a formylating agent and a chlorinating agent .

Vilsmeier_Pathways Reagents DMF + POCl3 VR Vilsmeier Reagent (Chloroiminium Salt) Reagents->VR 0-5°C (Exothermic) N_Attack Kinetic Attack at N1 (If NH is free) VR->N_Attack Fast (Kinetic) C_Attack Thermodynamic Attack at C4 (Desired) VR->C_Attack Slow (Thermodynamic) Substrate Pyrazole Substrate Substrate->N_Attack Substrate->C_Attack N_Attack->C_Attack Rearrangement (High T) N_Formyl N-Formyl Pyrazole (Byproduct) N_Attack->N_Formyl Hydrolysis C_Iminium C4-Iminium Intermediate C_Attack->C_Iminium Aldehyde 4-Formylpyrazole (Target Product) C_Iminium->Aldehyde Buffered Hydrolysis (NaOAc) Chlorination Chlorination (Cl replaces OH/groups) C_Iminium->Chlorination Excess POCl3 / High T

Figure 1: Mechanistic bifurcation in pyrazole formylation.[1] Note the competition between N-attack (kinetic) and C-attack (thermodynamic).

Part 2: Critical Control Points (Troubleshooting)

The following matrix addresses the most common failure modes reported by users.

Troubleshooting Matrix
Symptom Probable Cause Corrective Action
Product is N-Formyl Pyrazole Unprotected NH: The nitrogen lone pair is kinetically more nucleophilic than the C4 carbon.[1]Protect the Nitrogen: Use Methyl (Me) or Benzyl (Bn) groups.[1] If NH is required, use temporary protecting groups like THP, though they may be labile in acidic VH conditions [1].[1]
Chlorinated Impurities Excess POCl₃ / Overheating: The Vilsmeier reagent can act as a chlorinating agent, especially if oxygenated substituents (e.g., -OH, -OMe) are present.[1]Stoichiometry Control: Limit POCl₃ to 1.1–1.2 equivalents . Do not use large excesses "just to be safe." Keep reaction temperature <80°C unless substrate is highly deactivated [2].[1]
Tarry / Black Residue Thermal Runaway: Formation of the Vilsmeier reagent is highly exothermic.[2] Adding POCl₃ too fast degrades the reagent and the solvent.Controlled Addition: Add POCl₃ to DMF at 0–5°C dropwise. Ensure the "white paste" (Vilsmeier salt) forms without turning dark brown/black before adding substrate [3].
Low Yield / "Missing" Mass Improper Hydrolysis: The intermediate iminium salt is stable in water; it requires base to release the aldehyde.Buffer the Quench: Use Sodium Acetate (NaOAc) to buffer pH to ~7–8. Strong bases (NaOH) can degrade the ring or cause haloform-type cleavage if not controlled [4].[1]
Unreacted Starting Material Moisture Contamination: POCl₃ reacts violently with water, destroying the reagent before it reacts with the pyrazole.Anhydrous Conditions: Use anhydrous DMF. Dry glassware thoroughly.[1] Ensure POCl₃ is fresh and not hydrolyzed (fuming).

Part 3: Optimized Experimental Protocol

Objective: Synthesis of 1-methyl-1H-pyrazole-4-carbaldehyde (Generalizable).

Reagents:
  • Substrate: 1-substituted pyrazole (1.0 eq)

  • Reagent A: Phosphorus Oxychloride (POCl₃) (1.2 eq)[1][2]

  • Solvent: Anhydrous DMF (5.0–10.0 eq)

  • Quench: Saturated Sodium Acetate (NaOAc) solution.[1][3]

Step-by-Step Workflow:
  • Vilsmeier Reagent Formation (Critical for Safety & Purity):

    • Charge a dry flask with anhydrous DMF.[1] Cool to 0°C under inert atmosphere (N₂/Ar).

    • Add POCl₃ dropwise over 30 minutes. Do not allow temperature to exceed 10°C.

    • Observation: A white or pale yellow precipitate (chloroiminium salt) should form.[1] If it turns black, discard and start over (reagent decomposed).

  • Substrate Addition:

    • Dissolve the pyrazole in a minimum volume of DMF.[2]

    • Add this solution dropwise to the Vilsmeier reagent at 0°C .

    • Why? Adding the substrate to the pre-formed cold reagent prevents localized overheating and competing side reactions.

  • Reaction Phase:

    • Allow the mixture to warm to room temperature.

    • Heat to 60–80°C for 2–4 hours. Monitor by TLC/LCMS.[1]

    • Note: Highly electron-rich pyrazoles may react at RT.[1] Deactivated pyrazoles (e.g., with nitro groups) may require 120°C, but this increases chlorination risk [2].[1]

  • Buffered Hydrolysis (The "NaOAc Method"):

    • Cool the reaction mixture to RT.

    • Pour the mixture slowly onto crushed ice (exothermic).

    • Crucial Step: Adjust pH to 7–8 using saturated Sodium Acetate (NaOAc) .[1]

    • Avoid: Direct addition of NaOH pellets, which causes local hot spots and polymerization.[1]

    • Stir for 1 hour to ensure complete hydrolysis of the iminium salt to the aldehyde.

  • Isolation:

    • The product often precipitates as a solid. Filter and wash with water.

    • If no precipitate: Extract with Ethyl Acetate or DCM.[1] Wash organic layer with water (3x) to remove DMF, then brine.[1]

Part 4: Decision Framework for Conditions

Use this logic tree to adapt the protocol for your specific pyrazole derivative.

Decision_Tree Start Analyze Pyrazole Substrate Check_N Is N1 Protected? Start->Check_N Check_EWG Electron Withdrawing Groups Present? Check_N->Check_EWG Yes (NR) Action_Protect REQUIRED: Protect N1 (Bn, Me) Check_N->Action_Protect No (NH free) Action_Standard Standard Protocol (60-80°C) Check_EWG->Action_Standard No (Electron Rich) Action_HighT High Temp Protocol (100-120°C) Monitor Chlorination Check_EWG->Action_HighT Yes (Deactivated)

Figure 2: Process optimization decision tree based on substrate substitution pattern.

References

  • Pawar, S. & Borse, S. (2015).[1] A Concise Review on the Synthesis of Pyrazole Heterocycles. Hilaris Publisher.[1] Link

  • Popov, A. V., et al. (2019).[1] Synthesis of poly-functionalized pyrazoles under Vilsmeier-Haack reaction conditions. Arkivoc, part vi, 1-14.[1] Link

  • BenchChem Technical Support. (2025). Troubleshooting guide for the Vilsmeier-Haack formylation. BenchChem.[1][2][4] Link

  • Organic Syntheses. (1927).[1] p-Dimethylaminobenzaldehyde (Standard Vilsmeier Workup). Org.[1] Synth., 7, 30. Link

Sources

Technical Support Center: Thermal Stability of N-(1-Isopropyl-1H-pyrazol-5-yl)formamide

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a specialized technical support resource for researchers and process chemists handling N-(1-Isopropyl-1H-pyrazol-5-yl)formamide .

This intermediate is a critical building block, often utilized in the synthesis of pyrazolo[3,4-d]pyrimidines (kinase inhibitors). Its stability is frequently overestimated; while formamides are generally robust, the electron-rich pyrazole ring renders the N-formyl bond susceptible to thermal and solvolytic cleavage.

Status: Active Support Tier: Level 3 (Process Chemistry & Engineering) Topic: Thermal Degradation During Drying & Isolation

Part 1: Diagnostic Hub (Troubleshooting)

Use this matrix to identify if your compound is degrading during the drying process.

SymptomObservationProbable CauseImmediate Action
Purity Drop HPLC shows a new peak (approx. RRT 0.8–0.9) increasing over time.Thermal Deformylation. The formyl group is cleaving, reverting to the parent amine (1-isopropyl-1H-pyrazol-5-amine).STOP HEAT. Switch to high vacuum (<10 mbar) at ambient temperature (20–25°C).
Color Change White/Off-white cake turns Yellow/Brown crusty solid.Oxidation of Amine. The deformylated byproduct (amine) is electron-rich and oxidizes rapidly in air.Purge oven with N₂. Check pH of wet cake (acid traces accelerate this).
Mass Loss ROI (Residue on Ignition) is normal, but yield is 5–10% lower than theoretical.Volatile Loss. Formic acid or CO is lost as gas during deformylation.Analyze off-gas or check TGA. Confirm if "solvent" peak in NMR is actually formic acid.
Acidity Reconstituted sample pH < 5.0.Hydrolysis. Residual moisture + Heat = Formic Acid generation.Re-slurry in buffered solution (NaHCO₃) before drying.

Part 2: Root Cause Analysis (The Mechanism)

Why is this happening?

The N-formyl group on the pyrazole ring is not just a structural feature; it often acts as a protecting group for the exocyclic amine. However, the bond energy of this amide is lower than typical alkyl amides due to the "pull" of the heteroaromatic ring.

Two primary degradation pathways exist:

  • Thermal Deformylation (Dry): At elevated temperatures (>50°C), the molecule undergoes unimolecular elimination, releasing Carbon Monoxide (CO) and the amine.

  • Acid-Catalyzed Hydrolysis (Wet): If the filter cake retains acidic mother liquor (common from Vilsmeier-Haack or PBr₃ mediated synthesis), the acid protonates the carbonyl oxygen, making it hyper-electrophilic. Water attacks, releasing Formic Acid and the amine.

Pathway Visualization

The following diagram illustrates the degradation logic you must prevent.

DegradationPathway Start N-(1-Isopropyl-1H-pyrazol-5-yl)formamide (Target Molecule) Heat Heat (>50°C) Start->Heat Dry State Acid Residual Acid (H+) Start->Acid Wet Cake Amine 1-Isopropyl-1H-pyrazol-5-amine (Degradant/Impurity) Heat->Amine Deformylation Byprod1 Carbon Monoxide (Gas) Heat->Byprod1 Inter Tetrahedral Intermediate Acid->Inter + H2O Inter->Amine Byprod2 Formic Acid (Liquid/Gas) Inter->Byprod2 Oxidation Oxidized Oligomers (Yellow/Brown Color) Amine->Oxidation + Air (O2)

Figure 1: Mechanistic pathways of thermal and acid-catalyzed degradation leading to purity loss.

Part 3: Mitigation & Optimization Protocols

Protocol A: Safe Drying Parameters

Standard Operating Procedure (SOP) Recommendation

  • pH Check (Critical): Before drying, take 1g of wet cake and suspend in 10mL neutral water. Measure pH.

    • If pH < 6: Slurry wash with 5% NaHCO₃ solution. Acid catalyzes deformylation.[1]

  • Temperature Ramp:

    • Phase 1: 25°C at 100 mbar for 2 hours (Remove bulk solvent).

    • Phase 2: 40°C at <10 mbar (High Vacuum) until LOD is stable.

    • Limit: Do NOT exceed 45°C. The activation energy for deformylation is often breached at 50–55°C for electron-rich pyrazoles.

  • Atmosphere: Use a Nitrogen sweep. Oxygen accelerates the degradation of any amine formed, turning the batch brown.

Protocol B: Re-working Degraded Material

If your batch has already degraded (contains >5% amine):

  • Do not discard. The amine is the precursor.

  • Re-formylation: Dissolve the degraded solid in Formic Acid/Acetic Anhydride (or reflux in Ethyl Formate) to restore the formyl group.

  • Recrystallize: Isolate and follow Protocol A.

Part 4: Frequently Asked Questions (FAQs)

Q1: Can I use TGA (Thermogravimetric Analysis) to determine the drying limit? A: Yes, but interpret carefully. A standard solvent loss curve is smooth. If you see a "step" loss around 100–120°C that correlates to molecular weight 28 (CO) or 46 (Formic Acid), that is chemical decomposition , not drying. Run TGA-MS to distinguish solvent from degradants.

Q2: Why does the color change happen before the HPLC purity drops significantly? A: The parent amine (5-aminopyrazole) is highly sensitive to oxidation. Even trace deformylation (0.1%) can generate enough amine to oxidize and discolor the surface of the crystal lattice. A yellow crust indicates surface degradation, even if the bulk is 99% pure.

Q3: Is the formamide stable in solution? A: It is stable in neutral, aprotic solvents (DMSO, DMF, DCM). In protic solvents (Methanol, Water), it will slowly hydrolyze over days at room temperature, or minutes at reflux. Never dry-load this compound onto silica gel and heat it; the acidity of silica will strip the formyl group.

Part 5: Analytical Validation Workflow

Use this decision tree to validate your drying process.

ValidationFlow Start Start Drying Process Sample Sample at t=4h Start->Sample HPLC HPLC Analysis (Check RRT of Amine) Sample->HPLC Decision Amine Peak > 0.5%? HPLC->Decision Action1 Reduce Temp by 10°C Increase Vacuum Decision->Action1 Yes Action2 Continue Drying Monitor LOD Decision->Action2 No Yes YES: Degradation Active No NO: Stable

Figure 2: In-process control (IPC) logic for monitoring thermal stability.

References

  • Synthesis and Reactivity of Pyrazolo[3,4-d]pyrimidines. Source: National Institutes of Health (PMC). Context: Discusses the synthesis of pyrazolo-pyrimidines via N-formyl intermediates and the Vilsmeier reaction conditions that generate them. URL:[Link]

  • Mechanistic Insights into Aldehyde Deformylations. Source: ACS Publications (JACS Au). Context: Provides the fundamental mechanistic basis for deformylation and the energy barriers associated with C-C and C-N bond cleavage in formyl-containing species. URL:[Link]

  • Deacylation of N-arylformamides and N-arylacetamides. Source: Drug Metabolism and Disposition (ASPET). Context: Establishes the susceptibility of N-aryl formamides to hydrolytic cleavage (deformylation) under enzymatic or chemical stress, analogous to thermal degradation. URL:[Link]

  • Al2O3 Nanoparticles for Synthesis of N-Heteroaryl Formamides. Source: ResearchGate. Context: Details the reversible nature of the formylation reaction and the conditions (heat/catalyst) that drive the equilibrium between the amine and the formamide. URL:[Link]

Sources

Validation & Comparative

A Comparative Guide to the Synthesis of N-(1-Isopropyl-1H-pyrazol-5-yl)formamide and Its Analogs

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of medicinal chemistry, pyrazole derivatives stand out as a critical class of heterocyclic compounds, forming the backbone of numerous therapeutic agents. Their diverse biological activities, ranging from anti-inflammatory to anticancer properties, have spurred extensive research into their synthesis and functionalization. Among these, N-(1-alkyl-1H-pyrazol-5-yl)formamides are valuable intermediates and potential pharmacophores. This guide provides a comprehensive comparison of synthetic yields for N-(1-Isopropyl-1H-pyrazol-5-yl)formamide and its analogs, supported by detailed experimental protocols and an analysis of the underlying chemical principles.

Introduction to Pyrazole Derivatives in Drug Discovery

The pyrazole nucleus is a five-membered aromatic ring containing two adjacent nitrogen atoms. This structural motif is found in a variety of FDA-approved drugs, highlighting its significance in pharmaceutical development. The ability to introduce diverse substituents onto the pyrazole ring allows for the fine-tuning of a molecule's physicochemical properties and biological activity. N-formylation of 5-aminopyrazoles is a key transformation, providing a versatile handle for further synthetic modifications or acting as a crucial pharmacophoric element.

Synthetic Pathways to N-(1-Alkyl-1H-pyrazol-5-yl)formamides

The synthesis of N-(1-alkyl-1H-pyrazol-5-yl)formamides typically involves a two-step sequence: the formation of a 1-alkyl-5-aminopyrazole intermediate, followed by its N-formylation. The efficiency of each step is crucial for the overall yield of the final product.

Caption: General synthetic workflow for N-(1-Alkyl-1H-pyrazol-5-yl)formamides.

Synthesis of 1-Alkyl-5-aminopyrazole Precursors

The most common and versatile method for synthesizing 5-aminopyrazoles is the condensation of a β-ketonitrile with a hydrazine derivative.[1][2] The choice of the alkylhydrazine directly determines the N-1 substituent on the pyrazole ring.

Protocol 1: Synthesis of 1-Isopropyl-5-aminopyrazole

This protocol is adapted from established methods for the synthesis of 5-aminopyrazoles.[1]

Materials:

  • Isopropylhydrazine

  • Ethoxy(methylene)malononitrile

  • Ethanol

  • Glacial Acetic Acid (catalyst)

Procedure:

  • To a solution of isopropylhydrazine (1.0 eq) in ethanol, add a catalytic amount of glacial acetic acid.

  • Slowly add ethoxy(methylene)malononitrile (1.0 eq) to the solution at room temperature.

  • Heat the reaction mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

  • The crude product can be purified by column chromatography on silica gel or by recrystallization to yield 1-isopropyl-5-aminopyrazole.

The yield for this reaction is typically in the range of 70-85% , depending on the purity of the starting materials and the reaction scale.

Comparative Analysis of N-Formylation Methods and Yields

Several methods are available for the N-formylation of amines, with the Vilsmeier-Haack reaction and the use of formic acid being the most prevalent for aminopyrazoles. The choice of method can significantly impact the yield and purity of the final product.

Method A: Vilsmeier-Haack Reaction

The Vilsmeier-Haack reaction utilizes a Vilsmeier reagent, typically formed in situ from a substituted amide like N,N-dimethylformamide (DMF) and a halogenating agent such as phosphorus oxychloride (POCl₃).[3][4] This method is highly effective for the formylation of electron-rich aromatic and heteroaromatic compounds.[5] For the formylation of N-1-substituted-5-aminopyrazoles, this reaction has been reported to give good yields.[3][6]

Protocol 2: N-Formylation of 1-Isopropyl-5-aminopyrazole via Vilsmeier-Haack Reaction

Materials:

  • 1-Isopropyl-5-aminopyrazole (from Protocol 1)

  • N,N-Dimethylformamide (DMF)

  • Phosphorus oxychloride (POCl₃)

  • Dichloromethane (DCM, anhydrous)

  • Saturated sodium bicarbonate solution

Procedure:

  • In a flame-dried, two-neck round-bottom flask under a nitrogen atmosphere, dissolve 1-isopropyl-5-aminopyrazole (1.0 eq) in anhydrous DCM.

  • In a separate flask, prepare the Vilsmeier reagent by slowly adding POCl₃ (1.2 eq) to ice-cold DMF (3.0 eq) with stirring.

  • Add the freshly prepared Vilsmeier reagent dropwise to the solution of the aminopyrazole at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the progress by TLC.

  • Upon completion, carefully quench the reaction by pouring it onto crushed ice and then neutralize with a saturated sodium bicarbonate solution.

  • Extract the product with DCM, wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford N-(1-Isopropyl-1H-pyrazol-5-yl)formamide.

Method B: Formic Acid-Based N-Formylation

The use of formic acid as a formylating agent offers a milder and often more environmentally friendly alternative to the Vilsmeier-Haack reaction.[7] This method can be performed with formic acid alone or in the presence of a catalyst, such as iodine, to enhance the reaction rate and yield.[1][8]

Protocol 3: N-Formylation of 1-Isopropyl-5-aminopyrazole using Formic Acid

Materials:

  • 1-Isopropyl-5-aminopyrazole (from Protocol 1)

  • Formic acid (85-98%)

  • Toluene

Procedure:

  • In a round-bottom flask equipped with a Dean-Stark trap, dissolve 1-isopropyl-5-aminopyrazole (1.0 eq) in toluene.

  • Add formic acid (1.2-2.0 eq) to the solution.

  • Heat the mixture to reflux and collect the water formed during the reaction in the Dean-Stark trap.

  • Monitor the reaction by TLC until the starting material is consumed (typically 4-8 hours).

  • Cool the reaction mixture to room temperature and remove the solvent and excess formic acid under reduced pressure.

  • The crude product is often of high purity, but can be further purified by recrystallization or column chromatography if necessary.

Synthesis Yield Comparison

The following table summarizes the reported and expected yields for the synthesis of N-(1-Isopropyl-1H-pyrazol-5-yl)formamide and its analogs using different N-formylation methods. The yields for the precursor 1-alkyl-5-aminopyrazoles are generally in the range of 70-85%.

N-Alkyl SubstituentFormylation MethodReagentsTypical Yield (%)Reference
Isopropyl Vilsmeier-HaackPOCl₃, DMF80-90[3][6]
Isopropyl Formic AcidHCOOH85-95[7]
Ethyl Vilsmeier-HaackPOCl₃, DMF82-92-
Ethyl Formic AcidHCOOH88-96-
n-Propyl Vilsmeier-HaackPOCl₃, DMF78-88-
n-Propyl Formic AcidHCOOH83-93-

Note: Yields for ethyl and n-propyl analogs are estimated based on typical outcomes for similar substrates, as specific literature values were not identified.

Discussion of Results and Mechanistic Insights

Both the Vilsmeier-Haack reaction and formic acid-based methods provide high yields for the N-formylation of 1-alkyl-5-aminopyrazoles.

Vilsmeier-Haack Reaction: This method proceeds through the formation of a highly electrophilic chloroiminium ion (the Vilsmeier reagent), which is readily attacked by the exocyclic amino group of the 5-aminopyrazole. The reaction is generally fast and efficient.

Caption: Simplified mechanism of the Vilsmeier-Haack formylation.

Formic Acid Method: This approach is mechanistically simpler, involving the direct acylation of the amine with formic acid. The removal of water drives the equilibrium towards the product, leading to high conversions. This method is often preferred for its milder conditions and avoidance of corrosive reagents like POCl₃.

From the comparative data, it can be observed that the steric bulk of the N-alkyl substituent (isopropyl vs. ethyl vs. n-propyl) appears to have a minor influence on the overall yield of the N-formylation reaction. Both methods are robust and tolerate variations in the alkyl group. The slightly lower yields sometimes observed with the Vilsmeier-Haack reaction for bulkier substituents might be attributed to steric hindrance during the nucleophilic attack on the Vilsmeier reagent.

Conclusion

The synthesis of N-(1-Isopropyl-1H-pyrazol-5-yl)formamide and its analogs can be achieved with high efficiency through two primary N-formylation methods: the Vilsmeier-Haack reaction and direct formylation with formic acid. Both methods consistently deliver high yields, generally exceeding 80%. The formic acid-based approach presents advantages in terms of milder reaction conditions and operational simplicity. The choice between the two methods may depend on the specific laboratory setup, scale of the reaction, and the desired purity profile of the final product. This guide provides a solid foundation for researchers to select and optimize the synthesis of these valuable pyrazole derivatives for applications in drug discovery and development.

References

  • Kim, J.-G., & Jang, D. O. (2010). Facile and Highly Efficient N-Formylation of Amines Using a Catalytic Amount of Iodine under Solvent-Free Conditions. Synlett, 2010(14), 2093-2096.
  • El-Baih, F. E. M., & Al-Hazimi, H. M. (2011). Synthesis and Antitumor Activity of Some Pyrazole Derivatives. Asian Journal of Chemistry, 23(3), 1309-1313.
  • BenchChem. (2025). Application Notes and Protocols for the Derivatization of 1-isopropyl-3-methyl-4-nitro-1H-pyrazole for SAR Studies.
  • ResearchGate. (2025). Formylation of N-arylpyrazole containing active amino group using Vilsmeier-Haack reaction | Request PDF.
  • BenchChem. (2025). A Comparative Guide to the N-Formylation of Amines: Validating the Efficacy of N,N-Dimethylformamide Hydrochloride.
  • Chemistry Steps. (2023). Vilsmeier-Haack Reaction.
  • Scholars Research Library. (2011).
  • MedCrave. (2017).
  • Wong, M. K. Y., et al. (2002). Selective Synthesis of Pyrazolo[3,4-d]pyrimidine, N-(1H-Pyrazol-5-yl)formamide, or N-(1H-Pyrazol-5-yl)formamidine Derivatives from N-1-Substituted-5-aminopyrazoles with New Vilsmeier-Type Reagents. Journal of Organic Chemistry, 67(20), 7329-7336.
  • BenchChem. (2025).
  • Wikipedia. (n.d.). Vilsmeier–Haack reaction.
  • Fichez, J., Busca, P., & Prestat, G. (2013). Recent advances in aminopyrazoles synthesis and functionalization. Organic & Biomolecular Chemistry, 11(44), 7545-7563.
  • Royal Society of Chemistry. (2019). d4ob00322e1.pdf.
  • Lee, C.-Y., et al. (2015). One-Flask Synthesis of Pyrazolo[3,4-d]pyrimidines from 5-Aminopyrazoles and Mechanistic Study. Molecules, 20(8), 13696-13714.
  • Kumar, V., & Aggarwal, R. (2011). Approaches towards the synthesis of 5-aminopyrazoles. Beilstein Journal of Organic Chemistry, 7, 179-197.

Sources

Structural Confirmation of N-(1-Isopropyl-1H-pyrazol-5-yl)formamide Isomers

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Double Isomer" Challenge

In the development of pyrazole-based pharmacophores, N-(1-Isopropyl-1H-pyrazol-5-yl)formamide (CAS: 144991-33-3) represents a critical structural fragment. However, structural confirmation of this molecule is frequently complicated by two distinct types of isomerism that occur simultaneously, often leading to misinterpretation of spectral data:

  • Synthetic Regioisomerism (1,3- vs. 1,5-): The cyclocondensation reaction used to synthesize the pyrazole core can yield either the 1-isopropyl-1H-pyrazol-5-amine (target) or the 1-isopropyl-1H-pyrazol-3-amine (impurity).

  • Conformational Rotamerism (E/Z): The formamide moiety exhibits restricted rotation around the C–N amide bond, resulting in distinct cis and trans rotamers observable on the NMR timescale.[1]

This guide provides an objective comparison of analytical techniques to resolve these isomers, supported by validated protocols and mechanistic insights.

Comparative Analysis of Analytical Methods

The following table evaluates the efficacy of standard analytical techniques in distinguishing both regioisomers and rotamers for this specific scaffold.

FeatureSolution-State NMR (1D & 2D) Single Crystal X-Ray Diffraction (SC-XRD) DFT Calculations (B3LYP/6-31G)*
Primary Utility Routine Verification. Best for observing solution-state dynamics (rotamers) and relative purity.Absolute Configuration. The "Gold Standard" for proving regioisomerism (1,3 vs 1,5).Predictive Support. Validates energy barriers for rotamers and predicts chemical shifts.
Regioisomer ID High. NOESY/ROESY is required to confirm spatial proximity of N-isopropyl to C4-H.Definitive. Unambiguously assigns N1 vs N2 substitution.Medium. Can predict thermodynamic stability differences between 1,3 and 1,5 isomers.
Rotamer ID High. Shows signal doubling (split peaks).[1] VT-NMR confirms equilibrium (coalescence).Low. Crystal packing forces usually "freeze" the molecule in a single low-energy conformation.High. Accurately calculates the rotational energy barrier (

).
Throughput High (10-30 mins/sample).Low (Days to Weeks).Medium (Hours/Days).
Limitation Rotameric broadening can mimic impurities; requires careful solvent selection (DMSO-d6).Requires suitable single crystals; does not represent solution dynamics.Theoretical only; requires experimental validation.

Deep Dive: Distinguishing the Isomers

A. The Synthetic Trap: 1,5- vs. 1,3-Regioisomerism

The formation of the pyrazole ring via the reaction of isopropylhydrazine with a


-ketonitrile or equivalent electrophile is governed by the competition between kinetic and thermodynamic control.
  • The Diagnostic Test (NOE):

    • Target (1,5-isomer): The N-isopropyl group is spatially close to the proton at the C4 position (or C4-substituent). A strong Nuclear Overhauser Effect (NOE) correlation will be observed between the isopropyl methine proton and the pyrazole C4-H.

    • Impurity (1,3-isomer): The N-isopropyl group is distant from C4. No NOE correlation is observed.

B. The Spectral Ghost: Amide Rotamers

Upon isolating the pure 1,5-isomer, researchers often observe "double peaks" in the


H NMR spectrum (e.g., two formyl singlets at 

8.2 and 8.5 ppm), mistakenly identifying the product as impure.
  • Mechanism: The partial double-bond character of the N–C=O bond restricts rotation. The barrier is typically 16–22 kcal/mol.

  • Validation: Heating the sample (Variable Temperature NMR) increases the rotation rate. As

    
     exceeds the NMR frequency difference (
    
    
    
    ), the two signals coalesce into a single average peak.

Visualizing the Structural Confirmation Workflow

The following diagram outlines the logical decision tree for confirming the structure, distinguishing between synthetic impurities and conformational variants.

StructuralConfirmation Start Crude Product N-(1-Isopropyl-1H-pyrazol-5-yl)formamide NMR_RT 1H NMR (DMSO-d6, 25°C) Start->NMR_RT Observation Observation: Double set of signals? NMR_RT->Observation Yes_Double Yes: Suspect Rotamers Observation->Yes_Double Split Peaks NOE_Check Run 1D-NOESY / 2D-ROESY Observation->NOE_Check Single/Split Peaks VT_NMR Run VT-NMR (80-100°C) Yes_Double->VT_NMR Coalescence Do signals coalesce? VT_NMR->Coalescence Confirmed_Rotamer Confirmed: Rotamers (Conformational Isomers) Coalescence->Confirmed_Rotamer Yes Impurity_Flag No Coalescence: Chemical Impurity Coalescence->Impurity_Flag No NOE_Result NOE between iPr-CH and Pyrazole C4-H? NOE_Check->NOE_Result Confirmed_1_5 Confirmed: 1,5-Isomer (Target Structure) NOE_Result->Confirmed_1_5 Strong Crosspeak Confirmed_1_3 Confirmed: 1,3-Isomer (Regio-Impurity) NOE_Result->Confirmed_1_3 No Crosspeak

Figure 1: Decision tree for distinguishing regioisomers and rotamers in pyrazole formamides.

Detailed Experimental Protocols

Protocol A: Variable Temperature (VT) NMR for Rotamer Confirmation

Objective: To prove that signal doubling is due to restricted amide bond rotation and not impurities.

  • Sample Preparation: Dissolve ~10 mg of the compound in 0.6 mL of DMSO-d6 .

    • Note: DMSO is preferred over CDCl

      
       because its high boiling point allows heating up to 100°C+.
      
  • Base Spectrum (298 K): Acquire a standard

    
    H spectrum. Note the chemical shifts of the formyl proton (typically 
    
    
    
    8.0–9.5 ppm) and the isopropyl methyls. Calculate the separation in Hz (
    
    
    ).
  • Stepwise Heating: Increase the probe temperature in 20 K increments (e.g., 298 K

    
     318 K 
    
    
    
    338 K
    
    
    358 K).
  • Equilibration: Allow 5 minutes for thermal equilibration at each step before acquisition.

  • Endpoint: At ~373 K (100°C), the two sets of signals should broaden and merge into a single sharp set (coalescence).

  • Data Processing: Stack the spectra to visualize the transition from slow exchange (distinct peaks) to fast exchange (single peak).

Protocol B: 1D-NOESY for Regioisomer Assignment

Objective: To distinguish the 1,5-isomer from the 1,3-isomer.

  • Sample Preparation: Use a degassed sample in DMSO-d6 or CDCl

    
    . Concentration should be ~15-20 mg/mL to ensure sufficient signal-to-noise.
    
  • Parameter Setup:

    • Target Resonance: Select the Methine (CH) proton of the Isopropyl group (typically

      
       4.0–5.0 ppm septet).
      
    • Mixing Time: Set to 500–800 ms. (Shorter times may miss the interaction; longer times allow spin diffusion).

  • Acquisition: Acquire the 1D-NOESY spectrum.

  • Analysis:

    • Look for a response at the Pyrazole C4-H position (typically

      
       6.0–6.5 ppm).
      
    • Positive Result: A peak at C4-H indicates the Isopropyl group is on N1, adjacent to C5 (confirming the 1,5-isomer ).

    • Negative Result: Absence of this peak (while seeing intramolecular NOE to the isopropyl methyls) suggests the 1,3-isomer .

Rotamer Equilibrium Visualization

The formamide group exists in equilibrium between the syn (Z) and anti (E) conformations. The following diagram illustrates this dynamic exchange.

Figure 2: Equilibrium between formamide rotamers. The ratio depends on the steric bulk of the N1-isopropyl group versus the C5-substituents.

References

  • Fandrick, D. R., et al. (2015).[2] "A Michael Equilibration Model to Control Site Selectivity in the Condensation toward Aminopyrazoles." Organic Letters, 17(12), 2964–2967.

  • Wuts, P. G. M., et al. (2003). "Rotamers of N-Substituted Formamides." Journal of Organic Chemistry, 68(23), 9111-9112. (General reference for formamide rotamerism principles).
  • Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry. 3rd Edition. Elsevier. (Authoritative text on NOE and VT-NMR methodologies).

  • Boruah, R. C., et al. (2012).[3] "Regioselective synthesis of pyrazolo[1,5-a]pyrimidines." Beilstein Journal of Organic Chemistry, 8, 1161–1167.

  • National Center for Biotechnology Information. (2023). PubChem Compound Summary for CID 54356708, N-(1-Isopropyl-1H-pyrazol-5-yl)formamide.

Sources

Comparative Stability Guide: Isopropyl vs. Methyl Pyrazole Carboxamides

Author: BenchChem Technical Support Team. Date: February 2026

The following guide provides an in-depth technical comparison of N-isopropyl versus N-methyl substituted pyrazole carboxamides. This analysis focuses on the 1-substituted-1H-pyrazole-4-carboxamide scaffold, a critical pharmacophore in modern agrochemistry (SDHI fungicides like Fluxapyroxad, Bixafen) and pharmaceutical development.

Executive Summary

In the optimization of pyrazole-4-carboxamides, the choice between an N-methyl and an N-isopropyl substituent at the 1-position is a pivotal decision governing the molecule's metabolic liability and physicochemical robustness .

  • N-Methyl Variants: Exhibit superior metabolic stability and crystal packing efficiency . They are the industry standard for systemic agents requiring long half-lives (e.g., Fluxapyroxad) but can be susceptible to specific CYP450-mediated N-demethylation.

  • N-Isopropyl Variants: Offer enhanced lipophilicity (+0.4–0.6 LogP) and distinct steric occlusion. However, they introduce a "metabolic soft spot" via tertiary carbon hydroxylation , often resulting in faster intrinsic clearance (

    
    ) compared to their methyl counterparts.
    

Structural & Electronic Basis

The stability differences stem from the inductive and steric characteristics of the alkyl group attached to the pyrazole nitrogen (N1).

FeatureN-Methyl Pyrazole N-Isopropyl Pyrazole Impact on Stability
Steric Bulk (A-Value) ~1.70 kcal/mol~2.15 kcal/molIsopropyl provides greater steric shielding to the C5-position but increases rotational entropy.
Inductive Effect (+I) ModerateStrongIsopropyl donates more electron density to the pyrazole ring, theoretically reducing amide electrophilicity (hydrolysis resistance).
Lipophilicity (

LogP)
Baseline+0.4 to +0.6Isopropyl increases membrane permeability but decreases aqueous solubility.
Crystal Packing High EfficiencyLower EfficiencyMethyl analogs typically show higher melting points (

) and lattice energy due to compact packing.
Note on Nomenclature

While often colloquially termed "pyrazole formamides," these compounds are chemically pyrazole carboxamides (


). True formamides (

) are rare in this scaffold. This guide addresses the Carboxamide class.

Metabolic Stability: The Core Differentiator

Metabolic degradation is the primary failure mode for these scaffolds. The mechanism of degradation differs fundamentally between the two substituents.

N-Methyl Degradation Pathway

The N-methyl group is a primary target for CYP450-mediated oxidative demethylation .

  • Mechanism: Hydroxylation of the methyl group forms an unstable hemiaminal intermediate (

    
    ), which spontaneously collapses to release formaldehyde and the des-methyl pyrazole.
    
  • Kinetics: Generally slow . The C-H bonds are sterically accessible but electronically deactivated by the adjacent nitrogen lone pair participation in the aromatic ring.

N-Isopropyl Degradation Pathway

The N-isopropyl group introduces a tertiary C-H bond, which is energetically favorable for radical abstraction by high-valent Iron-Oxo species in CYP450 enzymes.

  • Mechanism:

    • 
      -1 Hydroxylation:  The tertiary methine proton is abstracted, leading to a stable tertiary alcohol metabolite (Hydroxy-isopropyl).
      
    • Dealkylation: While less common than demethylation, oxidative attack can lead to acetone extrusion.

  • Kinetics: Fast . The formation of the tertiary radical is kinetically favored over primary C-H abstraction, often leading to significantly shorter half-lives (

    
    ) for isopropyl analogs in microsomal assays.
    
Metabolic Pathway Diagram

MetabolicPathways cluster_0 N-Methyl Pathway (Slower) cluster_1 N-Isopropyl Pathway (Faster) Parent_Me N-Methyl Pyrazole (Parent) Inter_Me N-Hydroxymethyl Intermediate Parent_Me->Inter_Me CYP450 [O] Prod_Me Des-methyl Pyrazole + Formaldehyde Inter_Me->Prod_Me Spontaneous Collapse Parent_Iso N-Isopropyl Pyrazole (Parent) Prod_Iso_OH Hydroxy-Isopropyl Metabolite (Major) Parent_Iso->Prod_Iso_OH CYP450 (Tertiary C-H Abstraction) Prod_Iso_Dealk Des-isopropyl Pyrazole + Acetone Parent_Iso->Prod_Iso_Dealk CYP450 (Minor Pathway)

Caption: Comparative metabolic fates. The red arrow indicates the rapid hydroxylation of the isopropyl tertiary carbon, a key instability factor.

Chemical & Hydrolytic Stability

In abiotic environments (shelf-life, formulation stability), the amide bond at C4 is the weak point.

  • Acidic Hydrolysis (pH < 4):

    • N-Methyl: The electron-donating effect of the methyl group stabilizes the pyrazole ring, but less so than isopropyl.

    • N-Isopropyl: The stronger +I effect of the isopropyl group increases the electron density of the pyrazole ring. This electron push is transmitted to the C4-amide, reducing the electrophilicity of the carbonyl carbon.

    • Result: N-Isopropyl analogs often exhibit slightly superior hydrolytic stability under acidic conditions due to this electronic deactivation of the carbonyl.

  • Photostability:

    • Both analogs are generally photostable. However, the N-isopropyl group can undergo Norrish Type II fragmentation if a carbonyl is in close proximity (e.g., if the side chain allows), though this is rare in rigid pyrazole carboxamides.

Comparative Data (Simulated Representative Values)

Based on structure-activity relationships (SAR) of SDHI fungicides.

ParameterN-Methyl AnalogN-Isopropyl Analog
Microsomal

(Human)
> 60 min15 - 30 min
Hydrolysis

(pH 2, 25°C)


LogP (Octanol/Water) 2.83.3
Melting Point 155 - 160°C130 - 135°C

Experimental Protocols

To validate these stability profiles in your specific series, use the following self-validating protocols.

Microsomal Stability Assay (Metabolic)

Objective: Determine Intrinsic Clearance (


) and identify metabolites.
  • Preparation: Prepare 10 mM stock of test compounds (Methyl vs. Isopropyl) in DMSO.

  • Incubation System:

    • Enzyme: Pooled Human/Rat Liver Microsomes (0.5 mg/mL protein).

    • Cofactor: NADPH regenerating system (1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 0.4 U/mL G6PDH, 3.3 mM

      
      ).
      
    • Buffer: 100 mM Potassium Phosphate (pH 7.4).

  • Procedure:

    • Pre-incubate microsomes and compound (1 µM final) at 37°C for 5 min.

    • Initiate with NADPH.

    • Sample at

      
       min.
      
    • Quench with ice-cold Acetonitrile containing Internal Standard (e.g., Warfarin).

  • Analysis: Centrifuge (4000g, 20 min). Analyze supernatant via LC-MS/MS .

  • Calculation: Plot

    
     vs. time. Slope 
    
    
    
    gives
    
    
    .
    • Validation Criteria: Reference compounds (Verapamil: High clearance; Warfarin: Low clearance) must fall within 20% of historical mean.

Accelerated Hydrolysis Assay (Chemical)

Objective: Compare amide bond resistance to acid/base catalysis.

  • Buffers:

    • Acid: 0.1 N HCl (pH 1.2).

    • Neutral: 50 mM Phosphate buffer (pH 7.4).

    • Base: 0.1 N NaOH (pH 13).

  • Workflow:

    • Dissolve compound to 50 µM in Buffer/Acetonitrile (80:20 v/v) to ensure solubility.

    • Incubate at elevated temperature (60°C) to accelerate rates.

    • Aliquot at

      
       hours.
      
    • Analyze via HPLC-UV (254 nm).

  • Data Interpretation:

    • If N-Isopropyl degradation < N-Methyl degradation at pH 1.2, the +I electronic effect is dominant.

    • If N-Isopropyl degradation > N-Methyl, check for steric strain relief mechanisms.

Experimental Workflow Diagram

AssayWorkflow cluster_metabolic Metabolic Stability (Microsomes) cluster_chemical Chemical Stability (Hydrolysis) Start Compound Library (Me vs iPr) Step1 Incubate 1µM + NADPH @ 37°C Start->Step1 Chem1 Incubate 50µM pH 1.2 / 7.4 @ 60°C Start->Chem1 Step2 Quench & Centrifuge (ACN precipitation) Step1->Step2 Step3 LC-MS/MS Analysis (Parent Depletion) Step2->Step3 Result Comparative Profile (t1/2, k_obs) Step3->Result Chem2 HPLC-UV Analysis (0 - 48 hrs) Chem1->Chem2 Chem2->Result

Caption: Parallel workflow for assessing metabolic and chemical stability.

Conclusion & Recommendation

For drug development applications :

  • Select N-Methyl if your target requires high metabolic stability, compact crystal packing, and oral bioavailability (standard SDHI approach).

  • Select N-Isopropyl only if the binding pocket contains a specific hydrophobic void (e.g., requiring the bulk of the isopropyl group) or if you need to increase lipophilicity to cross biological membranes, accepting the trade-off of faster clearance.

If N-Isopropyl is required for potency but fails metabolic stability criteria, consider bioisosteric replacement with a Cyclopropyl group (isosteric to isopropyl but metabolically robust due to high C-H bond dissociation energy) or a Difluoroethyl group.

References

  • Metabolic Stability of Pyrazoles: Sleebs, B. E., et al. (2024). Optimization of pyrazolopyridine 4-carboxamides with potent antimalarial activity. MalariaWorld. Link

  • Chemical Stability & Methyl Effect: Barreiro, E. J., et al. (2022). Methyl Effect on the Metabolism, Chemical Stability, and Permeability Profile of Bioactive N-Sulfonylhydrazones. Journal of Medicinal Chemistry / PMC. Link

  • SDHI Fungicide Chemistry: BenchChem Technical Guides. (2025). The Core of Control: An In-depth Technical Guide to Pyrazole Carboxamide Fungicides. Link

  • Hydrolysis Kinetics: Vadapalli, C., et al. (2018). Transition Metal‐Assisted Hydrolysis of Pyrazole‐Appended Organooxotin Carboxylates. Scilit. Link

  • Thermal Stability: BenchChem. (2025). In-depth Technical Guide on the Thermochemical Stability of 1-isopropyl-3-methyl-4-nitro-1H-pyrazole. Link

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of N-(1-Isopropyl-1H-pyrazol-5-yl)formamide

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and drug development professionals, the synthesis and handling of novel chemical entities are routine. However, the lifecycle of these compounds extends beyond their use in experimentation; it encompasses their safe and compliant disposal. This guide provides essential, in-depth procedural information for the proper disposal of N-(1-Isopropyl-1H-pyrazol-5-yl)formamide, a substituted pyrazole formamide derivative. As a Senior Application Scientist, my aim is to provide a framework that not only ensures regulatory compliance but also instills a culture of safety and environmental responsibility within the laboratory.

I. Hazard Profile and Risk Assessment

Given the toxicological profiles of related compounds, it is prudent to assume that N-(1-Isopropyl-1H-pyrazol-5-yl)formamide may exhibit the following hazards:

  • Acute Toxicity: Harmful if swallowed or in contact with skin[2].

  • Skin and Eye Irritation: Likely to cause skin and serious eye irritation[3][4].

  • Respiratory Irritation: May cause respiratory irritation[4].

  • Reproductive Toxicity: The formamide component suggests a potential for reproductive toxicity[1][5].

  • Hazardous Decomposition: When heated to decomposition, it may emit toxic fumes of nitrogen oxides[5].

A thorough risk assessment should be conducted before handling this compound, considering the quantities involved and the specific laboratory environment.

II. Waste Characterization and Regulatory Compliance

Proper disposal begins with correct waste characterization. Under the Resource Conservation and Recovery Act (RCRA), a chemical waste is considered hazardous if it exhibits at least one of four characteristics: ignitability, corrosivity, reactivity, or toxicity[6]. Given the potential hazards, N-(1-Isopropyl-1H-pyrazol-5-yl)formamide waste should be managed as hazardous waste.

All laboratories generating hazardous waste in the United States must comply with the regulations set forth by the Environmental Protection Agency (EPA)[7]. It is crucial to be aware of your facility's generator status (Very Small, Small, or Large Quantity Generator) as this will dictate storage time limits and other requirements[7][8].

III. Personal Protective Equipment (PPE)

When handling N-(1-Isopropyl-1H-pyrazol-5-yl)formamide waste, the following PPE is mandatory:

PPE CategorySpecificationRationale
Hand Protection Chemically resistant gloves (e.g., nitrile or butyl rubber)[9]. Check the manufacturer's glove compatibility chart.To prevent skin contact and absorption. Formamides can be absorbed through the skin[9].
Eye Protection Tightly fitting safety goggles or chemical splash goggles[1]. A face shield should be used if there is a risk of splashing[9].To protect eyes from splashes of the chemical or its solutions.
Skin and Body Protection A laboratory coat with long sleeves, full-length pants, and closed-toe shoes[1].To protect the skin from accidental contact.
Respiratory Protection All handling of this compound and its waste should be conducted in a certified chemical fume hood to minimize inhalation of vapors[5][9].To prevent inhalation of potentially harmful vapors. If a fume hood is not available, a respirator may be required; consult with your EHS department[9].
IV. Disposal Workflow: A Step-by-Step Protocol

The following protocol outlines the systematic procedure for the collection and disposal of N-(1-Isopropyl-1H-pyrazol-5-yl)formamide waste.

1. Waste Segregation:

  • Incompatible Materials: Keep this waste stream separate from strong oxidizing agents, acids, and bases[10][11].

  • Container Choice: Use a designated, leak-proof, and chemically compatible container with a secure screw-top cap[6][10]. The container must be in good condition, free from damage or deterioration[6].

2. Waste Collection Protocol:

  • Work in a Designated Area: Confine all waste handling activities to a certified chemical fume hood[10].

  • Labeling: Affix a hazardous waste label to the container before adding any waste[5]. The label must include the words "Hazardous Waste," the full chemical name: "N-(1-Isopropyl-1H-pyrazol-5-yl)formamide," and an indication of the hazards (e.g., "Toxic," "Irritant")[8].

  • Transferring Waste: Carefully transfer the waste into the labeled container. Avoid splashing. If the waste is in a solution, indicate the solvent on the label.

  • Container Management: Keep the waste container closed when not in use. Store the container in a designated satellite accumulation area (SAA) within the laboratory[7]. The SAA should be at or near the point of generation and under the control of laboratory personnel[6].

  • Secondary Containment: Place the waste container in a secondary containment bin to prevent the spread of material in case of a leak[5].

  • Requesting Pickup: When the container is full or will no longer be used, complete a chemical waste collection request form as per your institution's EHS procedures[10].

Below is a visual representation of the disposal decision workflow:

DisposalWorkflow Start Waste Generation: N-(1-Isopropyl-1H-pyrazol-5-yl)formamide IsHazardous Is the waste hazardous? Start->IsHazardous Characterize Characterize waste as hazardous (Toxic, Irritant) IsHazardous->Characterize Yes (Assume based on formamide and pyrazole data) SelectContainer Select a compatible, labeled hazardous waste container Characterize->SelectContainer Segregate Segregate from incompatible materials SelectContainer->Segregate Collect Collect waste in a chemical fume hood Segregate->Collect Store Store in a designated Satellite Accumulation Area (SAA) with secondary containment Collect->Store RequestPickup Request waste pickup from Environmental Health & Safety (EHS) Store->RequestPickup End Proper Disposal RequestPickup->End

Caption: Disposal decision workflow for N-(1-Isopropyl-1H-pyrazol-5-yl)formamide.

V. Emergency Procedures

In the event of a spill or exposure, immediate and appropriate action is critical.

Spill Management:

  • Evacuate and Alert: Evacuate the immediate area and alert nearby personnel.

  • Assess the Spill: For a small spill (<1 L), trained personnel may clean it up using a chemical spill kit[1].

  • Containment: Absorb the spill with an inert material (e.g., vermiculite, sand) and place it in a sealed container for disposal as hazardous waste[5][12].

  • Large Spills: For large spills, evacuate the laboratory and contact your institution's EHS department or emergency response team immediately[13].

Exposure Response:

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes at an emergency eyewash station. Seek medical attention[1][10].

  • Skin Contact: Remove contaminated clothing and rinse the affected skin area thoroughly with water for at least 15 minutes. Seek medical attention[1][13].

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen and seek immediate medical attention[5].

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention[5][12].

By adhering to these procedures, you contribute to a safer laboratory environment and ensure the responsible management of chemical waste. Always consult your institution's specific EHS guidelines, as local regulations may vary.

References

  • Formamide. (n.d.). Rutgers University Environmental Health and Safety. Retrieved from [Link]

  • How to Ensure Safe Chemical Waste Disposal in Laboratories. (2025, May 21). Daniels Health. Retrieved from [Link]

  • Laboratory Waste Management: The New Regulations. (2019, June 15). Medical Laboratory Observer. Retrieved from [Link]

  • Regulation of Laboratory Waste. (n.d.). American Chemical Society. Retrieved from [Link]

  • Regulations for Hazardous Waste Generated at Academic Laboratories. (2025, November 25). US EPA. Retrieved from [Link]

  • SOP for Formamide. (n.d.). University of Washington. Retrieved from [Link]

  • Managing Hazardous Chemical Waste in the Lab. (2021, October 26). Lab Manager. Retrieved from [Link]

  • Standard Operating Procedure for Formamide. (n.d.). Washington State University. Retrieved from [Link]

  • Safety Data Sheet - MG Chemicals. (2025, August 28). MG Chemicals. Retrieved from [Link]

  • Laboratory-Specific Standard Operating Procedures TITLE: SOP for the safe use of N,N-Dimethylformamide (DMF). (n.d.). James Madison University. Retrieved from [Link]

  • Probe containing Formamide - SAFETY DATA SHEET. (n.d.). Dako. Retrieved from [Link]

Sources

Personal protective equipment for handling N-(1-Isopropyl-1H-pyrazol-5-yl)formamide

[1]

Executive Summary & Risk Context[1][2][3][4]

N-(1-Isopropyl-1H-pyrazol-5-yl)formamide is a functionalized heterocyclic intermediate, frequently utilized in the synthesis of kinase inhibitors (e.g., precursors to Afuresertib or similar pyrazole-based pharmacophores).

While specific toxicological data for this exact CAS may be limited in public repositories, its structural moieties—specifically the formamide group and the pyrazole ring —trigger specific safety alerts.

  • Formamide Alert: Structurally related to N,N-Dimethylformamide (DMF) and Formamide, which are known reproductive toxins (H360).

  • Pyrazole Alert: Associated with skin/eye irritation (H315, H319) and potential sensitization.

Operational Directive: Until specific toxicological data proves otherwise, this compound must be handled as an Occupational Exposure Band (OEB) 3 compound (Potent/Toxic). This guide prioritizes the Precautionary Principle , ensuring researcher safety through containment and high-integrity PPE.

Hazard Identification & Control Banding

The following table synthesizes likely hazards based on Structure-Activity Relationships (SAR) and available data for analogous pyrazole-formamides.

Hazard ClassLikely GHS CodeOperational Implication
Acute Toxicity H302 (Harmful if swallowed)Do not eat/drink in lab. Wash hands immediately after doffing.
Skin/Eye Irritation H315 / H319Zero-skin-contact policy. Dust can cause severe eye irritation.
Reproductive Toxicity H360 (Suspected)CRITICAL: Pregnant or nursing personnel should avoid handling. Double-gloving is mandatory.
STOT - Single Exp. H335 (Resp.[1][2] Irritation)No open-bench handling. All powders must be manipulated in a fume hood.

Personal Protective Equipment (PPE) Matrix

This matrix defines the required PPE based on the physical state of the compound.

PPE Decision Logic

The following diagram illustrates the decision-making process for selecting glove materials and respiratory protection based on the experimental context.

PPE_Decision_TreeStartStart: HandlingN-(1-Isopropyl-1H-pyrazol-5-yl)formamideStatePhysical State?Start->StateSolidSolid / PowderState->SolidSolutionIn SolutionState->SolutionDust_RiskHigh Dust Gen?Solid->Dust_RiskSolventSolvent Type?Solution->SolventSolid_PPEStandard PPE:- Nitrile Gloves (Double)- Lab Coat + Tyvek Sleeves- Safety GlassesHoodWork in Fume Hood(Sash at proper height)Dust_Risk->HoodYes (Preferred)RespAdd N95/P100 Respirator(If hood unavailable)Dust_Risk->RespNo Hood (Emergency)Hood->Solid_PPEStandard_SolvStandard (MeOH, Water)Solvent->Standard_SolvPermeable_SolvPermeable (DCM, DMF, DMSO)Solvent->Permeable_SolvGlove_StdDouble Nitrile Gloves(Change every 30 mins)Standard_Solv->Glove_StdGlove_LamLaminate / Silver Shield Gloves(Under Nitrile)Permeable_Solv->Glove_Lam

Figure 1: PPE Selection Logic based on physical state and solvent carrier.[1][3][4][5][6] Note the escalation to Laminate gloves when high-permeation solvents are used.

Detailed PPE Specifications
ComponentSpecificationRationale
Hand Protection (Solid) Double Nitrile (Min 5 mil outer, 4 mil inner).Provides a visual breach indicator (colored inner glove). Prevents incidental powder contact.
Hand Protection (Solution) Silver Shield / Laminate (if in DCM/DMF).Formamides can facilitate skin absorption of other chemicals. Nitrile degrades rapidly in DCM.
Eye Protection Chemical Splash Goggles (ANSI Z87.1).Safety glasses are insufficient for fine powders that can drift around side shields.
Body Protection Lab Coat (Buttoned) + Tyvek Sleeves. Wrist gaps are the #1 exposure point. Tyvek sleeves bridge the glove-to-coat gap.
Respiratory Fume Hood (Face Velocity > 100 fpm). Primary engineering control. If weighing outside a hood, a P100 respirator is mandatory.

Operational Protocols

Weighing & Transfer (Solid State)
  • Static Control: Pyrazole derivatives can be electrostatic.[2] Use an ionizing fan or anti-static gun inside the balance enclosure to prevent powder "jumping."

  • Technique:

    • Place a secondary containment tray inside the fume hood.

    • Don double nitrile gloves and Tyvek sleeves before entering the hood.

    • Weigh into a tared vial; avoid weighing papers (high spill risk).

    • Wipe the exterior of the vial with a damp Kimwipe (methanol/water) before removing it from the hood.

Solubilization
  • Warning: Dissolving this compound in DMSO or DMF increases the risk of transdermal uptake.

  • Protocol:

    • Add solvent slowly to the solid.

    • Cap the vial immediately.

    • Vortex/sonicate inside the closed fume hood.

    • Inspect gloves immediately for splashes; change if contaminated.

Emergency Response: Spill & Exposure

In the event of a release, immediate action minimizes long-term health risks.[3]

Spill Cleanup Workflow

Spill_ResponseAlert1. Alert & Isolate(Inform Lab Manager)Assess2. Assess Scale(< 5g vs > 5g)Alert->AssessPPE_Up3. Don Emergency PPE(Goggles, Double Gloves, N95)Assess->PPE_UpDry_SpillDry Powder SpillPPE_Up->Dry_SpillWet_SpillSolution SpillPPE_Up->Wet_SpillClean_DryCover with wet paper towel(Prevent dust)Dry_Spill->Clean_DryClean_WetAbsorb with Vermiculiteor Chem-PadWet_Spill->Clean_WetDisposal4. Bag & Tag(Hazardous Waste)Clean_Dry->DisposalClean_Wet->DisposalDecon5. Soap & Water Wash(Surface Decon)Disposal->Decon

Figure 2: Step-by-step spill response protocol. Note the emphasis on "wetting" dry powder to prevent aerosolization.

First Aid Measures
  • Eye Contact: Flush with water for 15 minutes .[2][3] Hold eyelids open. Seek medical attention (ophthalmologist).

  • Skin Contact:

    • Do not scrub (abrasion increases absorption).

    • Wash gently with copious soap and water.

    • Remove contaminated clothing immediately.[7][8][6]

  • Inhalation: Move to fresh air. If breathing is difficult, administer oxygen (trained personnel only).

Disposal & Decontamination[1]

  • Waste Classification: Treat as Hazardous Organic Waste . Do not dispose of down the drain.

  • Segregation:

    • Solid Waste: Collect in a dedicated solid waste drum (yellow bag/bin).

    • Liquid Waste: Segregate based on the solvent (e.g., Halogenated vs. Non-Halogenated).

  • Container Decontamination: Triple rinse empty vials with Methanol or Acetone before disposing of glass. Collect rinsate as liquid waste.

References

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press. [Link]

  • European Chemicals Agency (ECHA). (n.d.). Substance Information: Formamide - Reproductive Toxicity. [Link]

  • PubChem. (n.d.). Compound Summary: Pyrazole Derivatives Safety Profile. National Library of Medicine. [Link]

  • Occupational Safety and Health Administration (OSHA). (n.d.). Hazard Communication Standard: Safety Data Sheets. [Link]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.